BAY-1816032
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3,5-difluoro-4-[[3-[5-methoxy-4-[(3-methoxypyridin-4-yl)amino]pyrimidin-2-yl]indazol-1-yl]methyl]phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N6O4/c1-37-23-13-30-8-7-21(23)32-26-24(38-2)14-31-27(33-26)25-17-5-3-4-6-22(17)35(34-25)15-18-19(28)11-16(12-20(18)29)39-10-9-36/h3-8,11-14,36H,9-10,15H2,1-2H3,(H,30,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOGVAVHOLLLAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1NC2=C(C=NC=C2)OC)C3=NN(C4=CC=CC=C43)CC5=C(C=C(C=C5F)OCCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of BAY-1816032
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a first-in-class, orally bioavailable, and highly selective inhibitor of the mitotic kinase Budding Uninhibited by Benzimidazoles 1 (BUB1). The information presented herein is collated from preclinical research to elucidate its molecular interactions, cellular consequences, and therapeutic potential.
Core Mechanism of Action
This compound functions as a potent inhibitor of the catalytic activity of BUB1 kinase.[1] BUB1 is a crucial serine/threonine kinase that plays a multifaceted role in ensuring genomic stability during cell division. Its functions are integral to the spindle assembly checkpoint (SAC), a critical surveillance mechanism that prevents premature separation of sister chromatids.[2][3]
The primary role of BUB1's kinase activity is not in the direct activation of the SAC, but rather in the precise correction of microtubule-kinetochore attachment errors and the resolution of chromosome arm cohesion.[4][5][6] It achieves this, in part, by phosphorylating histone H2A at threonine 120 (H2A-pT120). This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC), which includes key proteins like Aurora B kinase, to the centromere. The CPC is vital for correcting improper microtubule attachments and ensuring accurate chromosome segregation.
By inhibiting BUB1 kinase, this compound abrogates the phosphorylation of H2A, leading to the mislocalization of the CPC.[7][4] This impairment of the error correction mechanism results in persistent chromosome mis-segregation, the formation of lagging chromosomes, and ultimately, mitotic delay and potentially cell death.[7][3]
Quantitative Analysis of In Vitro Activity
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency and Binding Kinetics
| Parameter | Value | Assay Type | Reference |
| IC50 vs. BUB1 Kinase | 6.1 nM | Recombinant human BUB1 catalytic domain | [1] |
| 6.5 nM | Biochemical assay (low ATP) | ||
| 7 nM | Enzymatic assay | ||
| EC50 | 6.1 ± 2.5 nM | TR-FRET (10 µM ATP) | |
| Kd | 2.1 nM | Surface Plasmon Resonance (SPR) | [2] |
| 3.3 nM | Kinome scan | [2] | |
| Target Residence Time | 87 minutes | Slow dissociation kinetics | [3] |
Table 2: Cellular Activity and Proliferation Inhibition
| Parameter | Value | Cell Line/Condition | Reference |
| IC50 (H2A-pT120) | 29 ± 23 nM | Nocodazole-arrested HeLa cells | |
| 43 nM | Formation of H2A-pT120 | ||
| Median IC50 (Proliferation) | 1.4 µM | Various tumor cell lines (single agent) | [3][6] |
Signaling Pathway and Molecular Interactions
The mechanism of this compound can be visualized as a direct intervention in the mitotic process, leading to a cascade of events that compromise chromosomal stability.
Synergistic Antitumor Activity
While this compound shows modest antiproliferative activity as a single agent, its therapeutic potential is significantly enhanced when used in combination with other anticancer agents, particularly those that induce mitotic stress or target DNA damage repair pathways.[7][4]
Combination with Taxanes
Taxanes, such as paclitaxel and docetaxel, function by stabilizing microtubules, which leads to a robust activation of the spindle assembly checkpoint. The cell arrests in mitosis, unable to proceed to anaphase. When combined with this compound, the BUB1 inhibition-induced impairment of the error correction machinery exacerbates the mitotic disruption caused by the taxane. This combination leads to severe chromosome mis-segregation and mitotic catastrophe, resulting in synergistic or additive antiproliferative effects.[4][5][8]
Combination with PARP and ATR Inhibitors
Synergistic or additive effects have also been observed when this compound is combined with PARP inhibitors (e.g., olaparib) and ATR inhibitors.[4][9] The induction of chromosome segregation errors by BUB1 inhibition can lead to DNA damage. This increased reliance on DNA damage repair pathways, such as those involving PARP and ATR, makes the cancer cells more vulnerable to inhibitors of these pathways.[4][10]
Experimental Protocols Summary
The characterization of this compound involved a comprehensive suite of preclinical experimental methodologies.[4][5][9]
Biochemical Assays
-
Kinase Assay and Selectivity Profiling: The inhibitory activity of this compound against the BUB1 kinase domain was determined using methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). To assess selectivity, its activity was profiled against a large panel of human kinases (e.g., DiscoveRx KINOMEscan panel of over 400 kinases).[4][8]
-
Binding Kinetics: Surface Plasmon Resonance (SPR) was employed to measure the association (kon) and dissociation (koff) rates of this compound to BUB1, thereby determining the binding affinity (Kd) and target residence time.[2][4]
Cellular Assays
-
Phospho-Histone Assay: To confirm target engagement in a cellular context, levels of histone H2A phosphorylation at Thr120 were quantified in cells treated with this compound, typically after inducing mitotic arrest with agents like nocodazole. This was often measured via western blotting or high-content imaging.[7]
-
Cell Proliferation and Combination Assays: The antiproliferative effects of this compound, alone and in combination with other drugs, were assessed in various cancer cell lines. Cell viability was measured after a set incubation period (e.g., 72 hours) using assays like alamarBlue or CellTiter-Glo. Combination effects were quantified using synergy models, such as the Bliss independence model or the Loewe additivity model, to calculate combination indices.[1][10]
-
Live-Cell Imaging: The real-time effects of this compound on mitotic progression were observed using live-cell microscopy. Cells stably expressing fluorescently tagged histones (e.g., H2B-GFP) were monitored to visualize chromosome dynamics, segregation defects, and mitotic timing.[9]
In Vivo Studies
-
Xenograft Models: The antitumor efficacy of this compound, as a monotherapy and in combination, was evaluated in vivo using human tumor xenograft models in immunocompromised mice. Tumor growth was monitored over time, and at the end of the study, tumors could be excised for pharmacodynamic analysis (e.g., measuring H2A-pT120 levels via immunohistochemistry).[4][5][6]
-
Pharmacokinetic Investigations: The pharmacokinetic properties of this compound, including its oral bioavailability, were determined in animal models (e.g., mice, rats, dogs) following intravenous and oral administration.[2]
Conclusion
This compound is a highly selective and potent BUB1 kinase inhibitor that disrupts the crucial mitotic error correction mechanism by abrogating the phosphorylation of histone H2A. This leads to chromosome mis-segregation and mitotic defects. While its single-agent activity is modest, it demonstrates significant synergistic antitumor effects when combined with agents that induce mitotic stress, such as taxanes, or with inhibitors of DNA damage repair pathways like PARP and ATR. These preclinical findings validate the therapeutic concept of targeting BUB1 and provide a strong rationale for the clinical evaluation of this compound in combination therapies to enhance efficacy and overcome resistance.[5][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. eubopen.org [eubopen.org]
- 3. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
BAY-1816032: A Selective BUB1 Kinase Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BAY-1816032 is a potent and highly selective, orally bioavailable small molecule inhibitor of the mitotic checkpoint serine/threonine kinase BUB1 (Budding Uninhibited by Benzimidazoles 1).[1][2][3] BUB1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[4][5] Dysregulation of the SAC is a hallmark of many cancers, leading to aneuploidy and genomic instability, which contributes to tumor progression and therapeutic resistance. This compound's targeted inhibition of BUB1's catalytic activity presents a promising therapeutic strategy, particularly in combination with other anticancer agents.[6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, preclinical data, and detailed experimental protocols.
Mechanism of Action
BUB1 kinase plays a pivotal role in the proper attachment of chromosomes to the mitotic spindle. A key function of BUB1 is the phosphorylation of histone H2A at threonine 120 (p-H2A(Thr120)).[6] This phosphorylation event is crucial for the centromeric localization of the Shugoshin-1 (SGO1) protein, which protects centromeric cohesin from premature cleavage. Additionally, BUB1-mediated H2A phosphorylation, in concert with HASPIN-mediated phosphorylation of histone H3, facilitates the recruitment of the Chromosomal Passenger Complex (CPC) to the centromere. The CPC, which includes Aurora B kinase, is essential for correcting erroneous kinetochore-microtubule attachments.[6]
This compound acts as an ATP-competitive inhibitor of BUB1 kinase, thereby preventing the phosphorylation of its downstream substrates, most notably histone H2A.[8] Inhibition of BUB1 kinase activity by this compound leads to a loss of centromeric SGO1 and CPC, resulting in defective chromosome alignment, premature sister chromatid separation, and ultimately, mitotic catastrophe and cell death in cancer cells.[9] This mechanism of action also underlies the synergistic effects observed when this compound is combined with taxanes, PARP inhibitors, and ATR inhibitors.[6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BUB1 signaling pathway and a general workflow for evaluating BUB1 inhibitors.
Caption: BUB1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for BUB1 Inhibitor Evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Assay Type | Parameter | Value (nM) |
| TR-FRET Kinase Assay (low ATP) | IC50 | 6.5 |
| TR-FRET Kinase Assay (10 µM ATP) | IC50 | 6.1 ± 2.5 |
| ePCA Binding Competition | IC50 | 1.0 ± 0.5 |
| Surface Plasmon Resonance (SPR) | Kd | 2.1 |
| Kinome Scan | Kd | 3.3 |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Parameter | Value (nM) | | --- | --- | --- | | Phospho-H2A (Thr120) Formation | HeLa | IC50 | 43 | | Phospho-H2A (Thr120) Abrogation | HeLa (Nocodazole-arrested) | IC50 | 29 ± 23 | | Tumor Cell Proliferation | Various Cancer Cell Lines | Median IC50 | 1400 |
Table 3: Kinase Selectivity Profile of this compound
| Kinase | Parameter | Value (nM) | Selectivity vs. BUB1 (fold) |
| BUB1 | Kd | 3.3 | 1 |
| STK10 (LOK) | Kd | 57 | 17 |
| CDC42BPG | Kd | 850 | 258 |
| DDR1 | Kd | 2300 | 697 |
| FLT3 | IC50 | 4200 | >688 |
Data compiled from multiple sources.[2][4][10]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
BUB1 TR-FRET Kinase Assay
This assay quantifies the inhibitory activity of this compound on the recombinant catalytic domain of human BUB1.
-
Reagents and Materials:
-
Recombinant human BUB1 catalytic domain (amino acids 704-1085).
-
Biotinylated peptide substrate.
-
ATP.
-
Europium-labeled anti-phospho-serine/threonine antibody (donor fluorophore).
-
Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
This compound compound dilutions.
-
384-well low-volume microplates.
-
TR-FRET compatible plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the BUB1 enzyme and biotinylated peptide substrate to the assay plate wells.
-
Add the this compound dilutions to the wells. For determining the mode of action, pre-incubation of the compound with the enzyme may be performed.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration is typically set at or near the Km value for ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents: Europium-labeled antibody and Streptavidin-APC.
-
Incubate in the dark to allow for binding of the detection reagents.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm for Europium and ~665 nm for APC).
-
Calculate the ratio of the acceptor to donor fluorescence and determine the IC50 values by fitting the data to a four-parameter logistic equation.
-
Cellular Phospho-Histone H2A (Thr120) Assay
This assay measures the ability of this compound to inhibit BUB1-mediated phosphorylation of H2A in a cellular context.
-
Reagents and Materials:
-
HeLa cells (or other suitable cell line).
-
Cell culture medium and supplements.
-
Nocodazole (to arrest cells in mitosis).
-
This compound compound dilutions.
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody: rabbit anti-phospho-Histone H2A (Thr120).
-
Secondary antibody: fluorescently labeled anti-rabbit IgG.
-
Nuclear counterstain (e.g., DAPI).
-
High-content imaging system or flow cytometer.
-
-
Procedure:
-
Seed HeLa cells in 96-well or 384-well imaging plates and allow them to adhere overnight.
-
Treat the cells with nocodazole for a sufficient time (e.g., 16 hours) to enrich the mitotic population.
-
Add serial dilutions of this compound to the cells and incubate for a defined period (e.g., 1-4 hours).
-
Fix the cells with fixation buffer.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary antibody against p-H2A(Thr120).
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with the fluorescently labeled secondary antibody and a nuclear counterstain.
-
Wash the cells to remove unbound secondary antibody.
-
Acquire images using a high-content imaging system or analyze by flow cytometry.
-
Quantify the intensity of the p-H2A(Thr120) signal within the nucleus and normalize to the vehicle-treated control to determine IC50 values.
-
Tumor Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
This compound compound dilutions.
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin).
-
384-well cell culture plates.
-
Luminometer or fluorescence plate reader.
-
-
Procedure:
-
Seed cells into 384-well plates at an appropriate density (e.g., 600-800 cells per well) and allow them to attach for 24 hours.[1]
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for a specified duration (e.g., 96 hours).[1]
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal, which is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition relative to DMSO-treated control cells and determine the IC50 values.
-
In Vivo Tumor Xenograft Studies
These studies evaluate the antitumor efficacy of this compound, alone or in combination with other agents, in a living organism.
-
Reagents and Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Human tumor cells (e.g., triple-negative breast cancer cell lines like SUM-149 or MDA-MB-436).[6]
-
This compound formulation for oral administration.
-
Combination agent (e.g., paclitaxel, olaparib).[6]
-
Calipers for tumor measurement.
-
Animal housing and care facilities compliant with ethical guidelines.
-
-
Procedure:
-
Implant human tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, combination agent monotherapy, this compound + combination agent).
-
Administer this compound (e.g., by oral gavage) and the combination agent according to the planned dosing schedule and route.
-
Measure tumor volume with calipers at regular intervals throughout the study.
-
Monitor the body weight and general health of the animals as a measure of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis like p-H2A levels).
-
Analyze the tumor growth data to assess the efficacy of the treatments.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of BUB1 kinase with a clear mechanism of action. Its ability to disrupt the mitotic checkpoint and induce mitotic catastrophe in cancer cells, particularly in combination with other anticancer agents, makes it a valuable tool for cancer research and a promising candidate for clinical development.[6][7] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting BUB1 with this compound.
References
- 1. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eubopen.org [eubopen.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. moleculardevices.com [moleculardevices.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Investigating the Cellular Effects of BUB1 Inhibition with BAY-1816032: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular effects of BAY-1816032, a potent and selective inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its cellular impact, and visualizes the relevant biological pathways and experimental workflows.
Introduction to BUB1 and its Inhibition by this compound
BUB1 is a conserved serine/threonine kinase that plays a critical role in mitosis, particularly in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation.[1][2] The SAC prevents the premature separation of sister chromatids by inhibiting the anaphase-promoting complex/cyclosome (APC/C) until all chromosomes are correctly attached to the mitotic spindle.[1][3] Dysregulation of BUB1 is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[4]
This compound is a novel and bioavailable small molecule inhibitor that specifically targets the catalytic activity of BUB1 kinase.[5][6] Its primary mechanism of action involves the abrogation of BUB1-mediated phosphorylation of downstream targets, most notably histone H2A at threonine 120 (H2A-T120ph).[5][7] While BUB1's kinase activity plays a minor role in SAC activation, it is essential for chromosome arm resolution and the correct positioning of the chromosomal passenger complex to resolve spindle attachment errors.[5][8] Inhibition of BUB1 by this compound has been shown to induce chromosome mis-segregation, particularly when combined with taxanes, and sensitizes tumor cells to various DNA-damaging agents.[5][8]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (BUB1 enzymatic activity) | 7 nM | Recombinant human BUB1 | [7] |
| IC₅₀ (H2A-T120 phosphorylation) | 29 ± 23 nM | Nocodazole-arrested HeLa cells | [5] |
| Median IC₅₀ (Cell proliferation) | 1.4 µM | Panel of 43 human and mouse tumor cell lines | [5] |
Table 2: Antiproliferative Activity of this compound in Specific Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HeLa | Cervical Cancer | Not specified, but sensitive | [5] |
| SUM-149 | Triple-Negative Breast Cancer | Not specified, but sensitive | [6] |
| MDA-MB-436 | Triple-Negative Breast Cancer | Not specified, but sensitive | [6] |
| NCI-H1299 | Non-Small Cell Lung Cancer | Not specified, but sensitive | [6] |
| 22RV1 | Prostate Cancer | Not specified, but sensitive | [6] |
| H4 | Glioblastoma | Not specified, but sensitive | [6] |
| HCC1937 | BRCA mutant Triple-Negative Breast Cancer | 3.56 µM | [4] |
Table 3: Synergistic Effects of this compound with Other Anticancer Agents
| Combination Agent | Effect | Cell Lines | Reference |
| Paclitaxel | Synergistic or Additive | HeLa, Triple-Negative Breast Cancer, Non-Small Cell Lung, Glioblastoma, Prostate Cancer | [5] |
| Docetaxel | Synergistic or Additive | HeLa, Triple-Negative Breast Cancer, Non-Small Cell Lung, Glioblastoma, Prostate Cancer | [5] |
| Olaparib (PARP inhibitor) | Synergistic or Additive | Triple-Negative Breast Cancer | [4][5] |
| ATR inhibitors | Synergistic or Additive | Not specified | [5] |
| Cisplatin | Antagonistic | Not specified | [5] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the cellular effects of this compound.
Cell Viability and Proliferation Assay
This protocol is used to determine the concentration-dependent effect of this compound on tumor cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well or 384-well microplates[6]
-
This compound stock solution (dissolved in DMSO)
-
Cell viability reagent (e.g., resazurin, MTT, or CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into microplates at a predetermined optimal density (e.g., 600-800 cells per well for a 384-well plate) and allow them to adhere for 24 hours.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the diluted compound to the wells, ensuring a final DMSO concentration of <0.5%. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).[4]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the log concentration of this compound. Calculate the IC₅₀ value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the impact of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol[9]
-
Propidium iodide (PI) staining solution containing RNase A[10][11]
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells with this compound at the desired concentration and for the specified duration.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge to pellet the cells.
-
Fixation: Resuspend the cell pellet in cold PBS, then add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at 4°C for at least 30 minutes.[9]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark at room temperature for 15-30 minutes.[11]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10]
Apoptosis Detection by TUNEL Assay
This protocol is used to detect DNA fragmentation, a hallmark of apoptosis, induced by this compound.
Materials:
-
Cells grown on coverslips or in 96-well plates
-
This compound
-
4% paraformaldehyde in PBS (fixative)[12]
-
Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)[12]
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)[12][13]
-
Fluorescence microscope or flow cytometer
-
Optional: DNase I for positive control[13]
Procedure:
-
Induction of Apoptosis: Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again and permeabilize with Triton™ X-100 solution for 20 minutes at room temperature.[12]
-
TUNEL Staining: Wash the cells and incubate with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.[12]
-
Washing and Counterstaining: Wash the cells to remove unincorporated nucleotides. A DNA counterstain (e.g., DAPI or Hoechst) can be used to visualize all cell nuclei.
-
Imaging and Analysis: Image the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. Alternatively, cells can be analyzed by flow cytometry to quantify the apoptotic population.[12][13]
Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the cellular effects of this compound.
BUB1 Signaling in the Spindle Assembly Checkpoint
References
- 1. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - NP [thermofisher.com]
BAY-1816032: A Technical Guide to its Impact on Chromosome Segregation
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-1816032 is a potent and highly selective inhibitor of the mitotic kinase BUB1 (budding uninhibited by benzimidazoles 1). The catalytic activity of BUB1 is crucial for proper chromosome segregation during mitosis, specifically in chromosome arm resolution and the correct positioning of the chromosomal passenger complex (CPC) to resolve spindle attachment errors. Inhibition of BUB1's kinase function by this compound disrupts these processes, leading to chromosome mis-segregation and mitotic delay. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on chromosome segregation, and its potential as a sensitizing agent in cancer therapy, particularly in combination with taxanes, ATR inhibitors, and PARP inhibitors.
Introduction to BUB1 and its Role in Mitosis
The spindle assembly checkpoint (SAC) is a critical surveillance mechanism that ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. BUB1 is a serine/threonine kinase that plays a dual role in this process. While its non-catalytic functions are essential for SAC activation, its kinase activity is primarily required for the resolution of chromosome arm cohesion and the correction of improper microtubule-kinetochore attachments. Specifically, BUB1 kinase activity is responsible for the phosphorylation of histone H2A at threonine 120 (H2A-pT120), a key event in the localization of the CPC.
This compound: A Selective BUB1 Kinase Inhibitor
This compound is a first-in-class, orally bioavailable small molecule inhibitor of BUB1 kinase. It exhibits high potency and a long target residence time, making it a valuable tool for studying the catalytic function of BUB1 and a promising candidate for clinical development.
Biochemical Profile
The biochemical potency and selectivity of this compound have been extensively characterized.
| Parameter | Value | Reference |
| BUB1 Enzymatic IC50 | 7 nM | |
| Recombinant Human BUB1 IC50 | 6.1 nM | |
| H2A-pT120 Inhibition IC50 (HeLa cells) | 29 nM | |
| Target Residence Time | 87 min | |
| Kinase Selectivity | High selectivity against a panel of 395 kinases |
Cellular Effects
In cellular assays, this compound treatment leads to a distinct set of mitotic defects.
| Cellular Effect | Observation | Reference |
| Inhibition of H2A-pT120 | Abrogation of nocodazole-induced phosphorylation | |
| Chromosome Segregation | Induction of lagging chromosomes | |
| Mitotic Progression | Mitotic delay | |
| Cell Proliferation (single agent) | Median IC50 of 1.4 µM across various tumor cell lines |
Mechanism of Action: Inducing Chromosome Mis-segregation
The primary mechanism by which this compound impacts chromosome segregation is through the direct inhibition of BUB1's catalytic activity. This inhibition disrupts the downstream signaling cascade that ensures proper chromosome alignment and separation.
The Discovery and Preclinical Profile of BAY-1816032: A First-in-Class BUB1 Kinase Inhibitor
A Technical Whitepaper for Drug Development Professionals
Abstract
BAY-1816032 is a novel, potent, and orally bioavailable small molecule inhibitor of the mitotic kinase BUB1 (budding uninhibited by benzimidazoles 1). This document provides an in-depth technical overview of the discovery and preclinical evaluation of this compound. The compound emerged from a high-throughput screening of the Bayer compound library and subsequent medicinal chemistry optimization. Preclinical data demonstrate that this compound is a highly selective inhibitor of BUB1 kinase activity with a long target residence time. While exhibiting modest single-agent anti-proliferative effects, this compound has been shown to act synergistically with taxanes, as well as with ATR and PARP inhibitors, to significantly reduce tumor growth in vitro and in vivo. These findings underscore the potential of this compound as a combination therapy in oncology.
Introduction
The spindle assembly checkpoint (SAC) is a critical cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Dysregulation of the SAC is a hallmark of many cancers, leading to aneuploidy and genomic instability. BUB1 is a serine/threonine kinase that plays a dual role in the SAC, with its kinase activity being essential for the correct positioning of the chromosomal passenger complex and the resolution of chromosome attachment errors.[1][2] The development of small molecule inhibitors targeting BUB1 kinase activity represents a promising therapeutic strategy to exploit this dependency in cancer cells. This whitepaper details the discovery, mechanism of action, and preclinical profile of this compound, a first-in-class BUB1 kinase inhibitor.
Discovery of this compound
The discovery of this compound was the result of a systematic effort to identify potent and selective BUB1 kinase inhibitors.[1][2] The process began with a high-throughput screening of the Bayer compound library, which led to the identification of initial hit compounds. Subsequent medicinal chemistry efforts focused on improving target affinity, selectivity, and pharmacokinetic properties, ultimately yielding this compound.[1][2]
Mechanism of Action
This compound is a potent and selective inhibitor of the kinase activity of BUB1.[3] Its mechanism of action involves binding to the ATP-binding pocket of the BUB1 kinase domain, thereby preventing the phosphorylation of its downstream substrates, most notably histone H2A at threonine 120 (H2A-pT120).[4][5] This inhibition disrupts the proper localization of the chromosomal passenger complex and leads to defects in chromosome segregation, particularly when cells are challenged with mitotic stressors like taxanes.[1][2]
Preclinical Data
In Vitro Potency and Selectivity
This compound demonstrates potent inhibition of BUB1 kinase activity in biochemical assays and strong on-target activity in cellular assays.[4][5] It also exhibits excellent selectivity across a broad panel of kinases.
| Parameter | Value | Reference |
| BUB1 Enzymatic IC50 | 7 nM | [4][5] |
| BUB1 (recombinant catalytic domain) IC50 | 6.1 nM | [3] |
| HeLa cell p-H2A (T120) IC50 | 29 nM | [4] |
| Target Residence Time | 87 min | [4][5] |
| Kinase Selectivity | High selectivity against 395 kinases | [4][5] |
In Vitro Anti-Proliferative Activity
As a single agent, this compound shows modest anti-proliferative activity across a range of tumor cell lines.[4][5] However, its therapeutic potential is significantly enhanced when used in combination with other agents.
| Parameter | Value | Reference |
| Median IC50 (various tumor cell lines) | 1.4 µM | [4][5] |
In Vitro Combination Studies
Combination studies have revealed synergistic or additive anti-proliferative effects when this compound is combined with taxanes (paclitaxel, docetaxel), ATR inhibitors, and PARP inhibitors in various cancer cell lines, including those from triple-negative breast cancer, non-small cell lung cancer, glioblastoma, and prostate cancer.[1][2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
The Pharmacodynamics of BAY-1816032: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1816032 is a potent and orally bioavailable inhibitor of the Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase.[1][2] BUB1 is a crucial serine/threonine kinase involved in the mitotic spindle assembly checkpoint, a critical cellular process that ensures the accurate segregation of chromosomes during cell division.[3][4] The catalytic activity of BUB1 is essential for the proper positioning of the chromosomal passenger complex and the resolution of chromosome attachment errors.[3][4][5] By inhibiting BUB1 kinase, this compound disrupts this process, leading to chromosome mis-segregation and mitotic delay, ultimately sensitizing cancer cells to other anti-cancer agents.[2][5][6] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, in vitro and in vivo effects, and detailed experimental protocols.
Core Pharmacodynamic Properties
The pharmacodynamic profile of this compound has been characterized through a series of preclinical studies. These studies have demonstrated its high potency, selectivity, and on-target activity.
| Parameter | Value | Notes |
| BUB1 Kinase Inhibition (IC50) | 6.1 nM[1] | For recombinant catalytic domain of human BUB1. |
| BUB1 Enzymatic Activity Inhibition (IC50) | 7 nM[2][3] | |
| Target Residence Time | 87 minutes[2][3] | Indicates slow dissociation kinetics from the target. |
| Inhibition of p-H2A (Thr120) in HeLa cells (IC50) | 29 nM[2] | Abrogation of nocodazole-induced phosphorylation. |
| Median Antiproliferative Activity (IC50) | 1.4 µM[2][3] | As a single agent across various tumor cell lines. |
Mechanism of Action and Signaling Pathway
This compound exerts its effect by directly inhibiting the kinase activity of BUB1. This inhibition disrupts the spindle assembly checkpoint and sensitizes cancer cells to taxanes, as well as to ATR and PARP inhibitors.[5][6] The primary downstream effect of BUB1 inhibition by this compound is the abrogation of the phosphorylation of histone H2A at threonine 120 (p-H2A Thr120), a key substrate of BUB1.[2] This leads to defects in chromosome segregation, resulting in lagging chromosomes and mitotic delay.[2][3]
Caption: Mechanism of action of this compound in disrupting the spindle assembly checkpoint.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
BUB1 Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the recombinant catalytic domain of human BUB1.
-
Methodology:
-
The Bayer compound library was screened for BUB1 kinase inhibitors.[5]
-
Medicinal chemistry efforts were employed to improve target affinity and physicochemical and pharmacokinetic parameters, leading to the identification of this compound.[5]
-
A standard in vitro kinase assay was performed using the recombinant catalytic domain of human BUB1.
-
The assay measured the phosphorylation of a substrate peptide by BUB1 in the presence of varying concentrations of this compound.
-
The IC50 value was calculated from the dose-response curve.
-
Cellular Proliferation Assays
-
Objective: To assess the antiproliferative activity of this compound as a single agent and in combination with other anti-cancer drugs.
-
Cell Lines: HeLa, SUM-149, MDA-MB-436, NCI-H1299, 22RV1, H4 cells.[1]
-
Methodology:
-
Cells were plated into 384-well plates at densities between 600 and 800 cells per well.[1]
-
After 24 hours, cells were treated with this compound as a single agent or in combination with other compounds (e.g., paclitaxel, docetaxel, ATR inhibitors, PARP inhibitors) at various concentrations.[1][6]
-
Cell viability was assessed after a defined incubation period (typically 72 hours) using a standard method such as CellTiter-Glo®.
-
IC50 values were determined from the dose-response curves.
-
Synergistic, additive, or antagonistic effects in combination studies were evaluated using the combination index method.[2]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with other agents in a living organism.
-
Animal Models: Human triple-negative breast cancer xenograft models.[5][6]
-
Methodology:
-
Tumor cells were implanted into immunocompromised mice.
-
Once tumors reached a specified size, mice were randomized into treatment groups.
-
This compound was administered orally.[2]
-
Combination therapies involved the co-administration of this compound with agents like paclitaxel or olaparib.[6]
-
Tumor growth was monitored over time, and treatment efficacy was assessed by comparing tumor volumes between treated and control groups.[2][6]
-
Caption: Preclinical experimental workflow for the characterization of this compound.
Combination Therapy Potential
A significant aspect of the pharmacodynamics of this compound is its ability to synergize with or enhance the efficacy of other anticancer agents.
-
Taxanes (Paclitaxel and Docetaxel): Combination studies have consistently demonstrated synergistic or additive antiproliferative effects in various cancer cell lines, including triple-negative breast cancer, non-small cell lung cancer, glioblastoma, and prostate cancer.[6] In vivo, the combination of this compound with paclitaxel resulted in a strong and statistically significant reduction in tumor size in xenograft models.[2][5]
-
ATR and PARP Inhibitors: this compound also shows synergistic or additive effects when combined with ATR and PARP inhibitors.[5][6] In xenograft models, the combination with the PARP inhibitor olaparib significantly delayed tumor outgrowth compared to monotherapies.[6]
-
Cisplatin: Notably, the combination of this compound with cisplatin was found to be antagonistic.[6] This is likely due to cisplatin's mode of action, which involves inducing DNA damage and causing cell cycle arrest in the S or G2 phase, thereby preventing cells from entering mitosis where BUB1 inhibition is most effective.[6]
Conclusion
This compound is a highly potent and selective inhibitor of BUB1 kinase with a well-defined mechanism of action. Its ability to induce mitotic catastrophe and sensitize cancer cells to a range of other therapeutics, particularly taxanes and PARP inhibitors, makes it a promising candidate for combination therapies. The preclinical data strongly support the further clinical investigation of this compound to enhance the efficacy of existing cancer treatments and potentially overcome resistance.[4][5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
- 4. [PDF] Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]
- 5. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
BAY-1816032: A Technical Guide to its Impact on Histone H2A Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of BAY-1816032, a potent and highly selective inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase. A key function of BUB1 kinase is the phosphorylation of histone H2A at threonine 120 (Thr120), a critical event in ensuring proper chromosome segregation during mitosis. This document provides a comprehensive overview of the quantitative effects of this compound on this process, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound is a novel, orally bioavailable small molecule that targets the catalytic activity of the mitotic checkpoint protein BUB1.[1][2] BUB1 kinase plays a crucial role in the spindle assembly checkpoint (SAC), a critical cellular surveillance system that ensures the fidelity of chromosome segregation during cell division. One of the primary and best-validated substrates of BUB1 kinase is histone H2A, which it phosphorylates at the Thr120 residue within the centromeric region of duplicated chromosomes.[1] This phosphorylation event is essential for the localization of the chromosomal passenger complex (CPC) and for protecting centromeric cohesion from premature degradation.[1] By inhibiting BUB1 kinase, this compound effectively abrogates the phosphorylation of histone H2A at Thr120, leading to chromosome mis-segregation and mitotic delay.[3][4]
Quantitative Data on Inhibition of Histone H2A Phosphorylation
The inhibitory effect of this compound on BUB1 kinase activity and the subsequent reduction in histone H2A phosphorylation have been quantified in various assays. The data presented below summarizes the key findings from preclinical studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for BUB1 Kinase Inhibition | 7 nM | Recombinant human BUB1 | [3][4] |
| IC50 for Histone H2A-Thr120 Phosphorylation Inhibition | 29 ± 23 nM | Nocodazole-arrested HeLa cells | [1] |
| Target Residence Time | 87 minutes | - | [3][4] |
| Inhibition of Tumor Cell Proliferation (as single agent) | Average IC50 of 1.4 µM | Various cancer cell lines | [3] |
Experimental Protocols
The following sections detail the methodologies employed to investigate the effect of this compound on histone H2A phosphorylation.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of BUB1 kinase.
Methodology:
-
Recombinant human BUB1 catalytic domain (amino acids 704-1085) is used as the enzyme source.[5]
-
Histone H2A is used as the substrate.[5]
-
The kinase reaction is initiated by the addition of ATP.
-
This compound is added at varying concentrations to determine the dose-dependent inhibition of BUB1.
-
The level of histone H2A phosphorylation is quantified, often using methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or by monitoring Bub1 autophosphorylation.[5][6]
-
IC50 values are calculated from the dose-response curves.
Cellular Assay for Histone H2A Phosphorylation
Objective: To measure the inhibition of histone H2A-Thr120 phosphorylation by this compound in a cellular context.
Methodology:
-
HeLa cells are cultured and arrested in mitosis using an agent like nocodazole, which depolymerizes microtubules and activates the spindle assembly checkpoint, leading to high levels of BUB1 activity and H2A-Thr120 phosphorylation.[1][4]
-
The arrested cells are then incubated with varying concentrations of this compound for a defined period (e.g., 1 hour).[1]
-
Following treatment, cells are lysed, and total protein is extracted.
-
The level of phosphorylated histone H2A at Thr120 (p-H2A-T120) is determined by Western blotting using an antibody specific for this modification.
-
Total histone H2A levels are also measured as a loading control.
-
The intensity of the p-H2A-T120 band is quantified and normalized to the total H2A to determine the extent of inhibition at each drug concentration.
-
The IC50 value for the inhibition of cellular H2A phosphorylation is then calculated.
In Vivo Pharmacodynamic Assay
Objective: To confirm the inhibitory effect of this compound on histone H2A phosphorylation in a tumor xenograft model.
Methodology:
-
Human tumor cells (e.g., HeLa-MaTu cervical carcinoma or SUM-149 triple-negative breast cancer) are implanted subcutaneously into immunodeficient mice.[1][7]
-
Once tumors reach a certain size, the mice are treated with this compound, often in combination with another therapeutic agent like paclitaxel.[1]
-
Tumor samples are collected at specific time points after treatment.
-
The levels of phospho-Thr120 histone H2A in the tumor tissue are assessed by immunohistochemistry (IHC) using a specific antibody.[7]
-
The intensity and distribution of the staining are analyzed to determine the in vivo target engagement of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving BUB1 and histone H2A phosphorylation, as well as the experimental workflow for assessing the cellular effects of this compound.
Caption: BUB1 Kinase Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Cellular Assay of H2A Phosphorylation Inhibition.
Therapeutic Implications
The inhibition of BUB1 kinase by this compound, leading to the abrogation of histone H2A phosphorylation, has significant therapeutic potential. This disruption of a key mitotic process sensitizes tumor cells to other anti-cancer agents, particularly those that induce mitotic stress or DNA damage.[1] Preclinical studies have shown that this compound acts synergistically or additively with taxanes (paclitaxel and docetaxel), ATR inhibitors, and PARP inhibitors in various cancer cell lines.[1][8] In vivo studies using triple-negative breast cancer xenograft models have demonstrated that the combination of this compound with paclitaxel or the PARP inhibitor olaparib leads to a significant reduction in tumor size compared to monotherapies.[1] These findings provide a strong rationale for the clinical evaluation of this compound in combination with these agents to enhance their efficacy and potentially overcome drug resistance.[1][8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bayer.com [bayer.com]
- 8. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of BAY-1816032 in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of BAY-1816032, a novel and highly selective inhibitor of the Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase. We will delve into its mechanism of action, preclinical efficacy, and its potential as a combination therapy in oncology. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows to support further research and development efforts in this promising area of cancer therapeutics.
Introduction to this compound
This compound is an orally bioavailable small molecule inhibitor of the catalytic activity of the mitotic checkpoint protein BUB1.[1] BUB1 is a serine/threonine kinase that plays a crucial role in the spindle assembly checkpoint (SAC), a critical cellular process that ensures the accurate segregation of chromosomes during mitosis.[2] While the non-enzymatic functions of BUB1 are essential for SAC activation, its kinase activity is vital for chromosome arm resolution and the correct positioning of the chromosomal passenger complex, which is necessary to resolve spindle attachment errors.[2][3] Dysregulation of this process can lead to aneuploidy, a hallmark of many cancers. By inhibiting BUB1's kinase activity, this compound introduces mitotic errors in cancer cells, ultimately leading to cell death, particularly when combined with other anti-cancer agents.[3][4]
Mechanism of Action and Signaling Pathway
This compound exhibits high potency and a long target residence time.[2][5] It selectively inhibits the enzymatic activity of BUB1 kinase, which is responsible for the phosphorylation of key downstream targets, most notably histone H2A at threonine 120 (H2A-pT120).[2][6] This phosphorylation event is a critical step in the signaling cascade that ensures proper chromosome segregation.
The inhibition of BUB1 kinase by this compound disrupts this process, leading to:
-
Abrogation of H2A-pT120: A key mechanistic hallmark of this compound activity.[6]
-
Chromosome Missegregation: The primary consequence of BUB1 kinase inhibition, characterized by lagging chromosomes and chromosome bridges during mitosis.[4][7]
-
Mitotic Delay: A temporary pause in the cell cycle as the cell attempts to correct the induced errors.[2][6]
When used in combination with agents that also induce mitotic stress, such as taxanes, the effects of this compound are amplified, leading to persistent chromosome missegregation and synergistic or additive anti-proliferative effects.[4][6]
Quantitative Preclinical Data
The preclinical activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency and Activity
| Parameter | Value | Cell Line/System | Reference |
| BUB1 Kinase Inhibition (IC50) | 7 nM | Recombinant Human BUB1 | [2][6] |
| BUB1 Kinase Inhibition (IC50) | 6.1 nM | Recombinant Catalytic Domain | [1] |
| Cellular H2A-pT120 Inhibition (IC50) | 29 nM | HeLa cells (Nocodazole-induced) | [6] |
| Median Anti-proliferative Activity (IC50) | 1.4 µM | Various tumor cell lines | [2][6] |
| Target Residence Time | 87 min | - | [2][6] |
Table 2: In Vitro Combination Effects with Paclitaxel
| Cell Line | Cancer Type | Combination Effect | Reference |
| HeLa | Cervical Cancer | Synergistic/Additive | [4] |
| SUM-149 | Triple-Negative Breast Cancer | Synergistic/Additive | [1] |
| MDA-MB-436 | Triple-Negative Breast Cancer | Synergistic/Additive | [1] |
| NCI-H1299 | Non-Small Cell Lung Cancer | Synergistic/Additive | [4] |
| 22RV1 | Prostate Cancer | Synergistic/Additive | [4] |
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Treatment Combination | Outcome | Reference |
| Triple-Negative Breast Cancer | This compound + Paclitaxel | Strong, statistically significant reduction in tumor size vs. monotherapy | [3][4] |
| Triple-Negative Breast Cancer | This compound + Olaparib | Strong, statistically significant reduction in tumor size vs. monotherapy | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments.
BUB1 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant BUB1 kinase.
Methodology:
-
A biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was utilized.
-
The assay measures the phosphorylation of a biotinylated histone H2A-derived peptide by the recombinant catalytic domain of human BUB1.
-
Varying concentrations of this compound were pre-incubated with the BUB1 enzyme.
-
The enzymatic reaction was initiated by the addition of ATP and the peptide substrate.
-
After a defined incubation period, the reaction was stopped, and the level of peptide phosphorylation was detected using a europium-labeled anti-phospho-H2A antibody and streptavidin-allophycocyanin.
-
The TR-FRET signal was measured, and IC50 values were calculated from the dose-response curves.
Cellular Proliferation Assay
Objective: To assess the anti-proliferative effects of this compound alone and in combination with other agents.
Methodology:
-
Cancer cell lines were plated in 384-well plates at densities ranging from 600 to 800 cells per well.[1]
-
After 24 hours, cells were treated with this compound as a single agent or in combination with a second compound (e.g., paclitaxel) at various fixed ratios.[1]
-
Cells were incubated for a period of 72 hours.
-
Cell viability was determined using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Dose-response curves were generated to calculate IC50 values. For combination studies, the combination index was calculated to determine synergy, additivity, or antagonism.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with standard-of-care agents in a preclinical in vivo model.
Methodology:
-
Human tumor cells (e.g., from a triple-negative breast cancer cell line) were implanted subcutaneously into immunocompromised mice.
-
Once tumors reached a predetermined size, the mice were randomized into treatment groups: vehicle control, this compound alone, paclitaxel or olaparib alone, and the combination of this compound with paclitaxel or olaparib.
-
This compound was administered orally.
-
Tumor volume and body weight were measured regularly throughout the study.
-
At the end of the study, tumors were excised for further analysis, including pharmacodynamic assessments of H2A-pT120 levels.
Therapeutic Potential and Future Directions
The preclinical data strongly suggest that this compound has significant therapeutic potential in oncology, not as a standalone agent, but as a sensitizer to other anti-cancer therapies.[4] Its ability to synergize with taxanes and PARP inhibitors opens up new avenues for treating resistant or refractory tumors.[3][4] The excellent tolerability observed in preclinical toxicology studies further supports its clinical development.[2][5]
Future research should focus on:
-
Clinical Trials: The findings strongly support the initiation of clinical proof-of-concept studies to evaluate this compound in combination with taxanes or PARP inhibitors.[3][8]
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to BUB1 inhibition.
-
Exploring Novel Combinations: Investigating the synergy of this compound with other classes of anti-cancer drugs, such as ATR inhibitors.[4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
- 3. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Preparation of BAY-1816032 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction: BAY-1816032 is a highly potent and selective, orally bioavailable inhibitor of the mitotic checkpoint serine/threonine-protein kinase BUB1.[1][2] With an IC₅₀ value as low as 0.7 nM for BUB1 kinase, it is a valuable tool for studying the cell cycle, spindle assembly checkpoint, and for sensitizing tumor cells to other therapeutic agents like taxanes.[2][3][4] Proper preparation and storage of a stock solution are critical for ensuring the compound's stability and obtaining reproducible experimental results. This document provides a detailed protocol for preparing a stock solution of this compound for in vitro research applications.
Physicochemical Properties
A summary of the key properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₄F₂N₆O₄ | [1][3][5] |
| Molecular Weight | 534.51 g/mol | [1][3][6] |
| Appearance | Solid powder | [7][8] |
Solubility Data
This compound exhibits poor solubility in aqueous solutions but is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.[6]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Reference |
| DMSO | 10 - 50 mg/mL | ~18.7 - 93.5 mM | May require warming or sonication to dissolve. | [5][6][7][9] |
| DMF | 14 mg/mL | ~26.2 mM | - | [9] |
| Ethanol | Slightly Soluble | - | Not recommended for high-concentration stock. | [9] |
| PBS (pH 7.2) | 0.20 mg/mL | ~0.37 mM | Essentially insoluble for stock preparation. | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the most common method for preparing a high-concentration stock solution for use in cell-based assays and other in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Vortex mixer
-
Pipettors and sterile tips
-
(Optional) Sonicator water bath
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing and storing this compound stock solution.
Procedure:
-
Safety First: Perform all steps in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound and volume of DMSO. The formula is: Mass (mg) = Desired Volume (mL) x 10 mM x 0.53451 (mg/µmol)
-
Example Calculations for a 10 mM Stock:
| Desired Final Volume | Mass of this compound to Weigh |
| 1 mL | 5.35 mg |
| 5 mL | 26.73 mg |
-
Weighing: Carefully weigh the calculated amount of this compound powder and transfer it into a sterile microcentrifuge tube.
-
Dissolution: Add the corresponding volume of anhydrous DMSO to the tube. Secure the cap and vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.[10] If necessary, briefly warm the tube to 37°C or place it in a sonicator bath to aid dissolution.[7] Visually inspect the solution against a light source to ensure no particulates remain.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials or microcentrifuge tubes.[2][3]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store the aliquots under the appropriate conditions as outlined below.
Protocol 2: Storage and Handling
Proper storage is crucial for maintaining the stability and activity of the this compound stock solution.
Storage Conditions:
| Form | Temperature | Recommended Duration | Reference |
| Powder | -20°C | Up to 3 years | [3][6] |
| Stock Solution in DMSO | -20°C | Up to 1 year | [2][7] |
| Stock Solution in DMSO | -80°C | Up to 2 years | [2][7] |
-
Short-term storage: For use within a week, aliquots may be kept at 4°C.[3]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles. It is recommended to discard any aliquot that has been thawed more than twice.[8]
Handling for Experiments:
-
When ready to use, remove a single aliquot from the freezer and allow it to thaw completely at room temperature.
-
Briefly vortex the thawed solution to ensure homogeneity before making further dilutions.
-
Dilute the stock solution into your aqueous culture medium or experimental buffer immediately before use.
-
Important: The final concentration of DMSO in cell-based assays should typically not exceed 0.1% to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[3]
Signaling Pathway Context
This compound primarily targets BUB1 kinase, a key regulator of the Spindle Assembly Checkpoint (SAC). Inhibition of BUB1 disrupts proper chromosome alignment and segregation during mitosis.
Caption: this compound inhibits BUB1 kinase, disrupting a key step in the SAC.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | BUB1 Inhibitor | TargetMol [targetmol.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BAY 1816032 | Checkpoint Control Kinases | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. eubopen.org [eubopen.org]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for BAY-1816032 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and concentration recommendations for the use of BAY-1816032, a potent and selective BUB1 kinase inhibitor, in various cell culture experiments.
Mechanism of Action
This compound is a novel and bioavailable small molecule inhibitor that targets the catalytic activity of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase.[1][2] BUB1 is a crucial serine/threonine kinase involved in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation during mitosis.[3][4] The catalytic function of BUB1 is essential for the correction of kinetochore-microtubule attachment errors and the proper positioning of the chromosomal passenger complex.[2][5] By inhibiting BUB1 kinase activity, this compound disrupts these processes, leading to chromosome mis-segregation and mitotic delay.[4][6] Notably, inhibition of BUB1 by this compound has been shown to sensitize cancer cells to other therapeutic agents like taxanes, ATR inhibitors, and PARP inhibitors.[2][7]
Signaling Pathway
The spindle assembly checkpoint is a complex signaling pathway that prevents the premature separation of sister chromatids. Mps1 kinase initiates the signal by phosphorylating KNL1, which then recruits BUB1 in a complex with BUB3. BUB1's kinase activity is crucial for the subsequent recruitment and activation of other checkpoint proteins, ultimately leading to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C) and delaying anaphase until all chromosomes are correctly attached to the mitotic spindle.
Caption: BUB1 signaling pathway in the spindle assembly checkpoint and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound in various assays and cell lines.
Table 1: Biochemical and Cellular IC50 Values
| Assay Type | Target | IC50 Value | Reference |
| Biochemical Assay | Recombinant human BUB1 catalytic domain | 6.1 nM | [1] |
| Biochemical Assay | BUB1 enzymatic activity | 7 nM | [6] |
| Cellular Assay (HeLa) | Nocodazole-induced Histone H2A (Thr120) phosphorylation | 29 nM | [6][8] |
| Cellular Proliferation | Various tumor cell lines (median) | 1.4 µM | [3][4][6] |
Table 2: Anti-proliferative IC50 Values in Specific Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| H2052 | Mesothelioma | 1.2 µM | [9][10] |
| H2452 | Mesothelioma | 2.8 µM | [9][10] |
| H28 | Mesothelioma | 3.9 µM | [9][10] |
| HCC1937 | Triple-Negative Breast Cancer (BRCA mutant) | 3.56 µM | [11][12] |
| SUM159 | Triple-Negative Breast Cancer | < 4 µM | [11] |
| MDA-MB-231 | Triple-Negative Breast Cancer | < 4 µM | [11] |
Experimental Protocols
Stock Solution Preparation
-
Solvent: this compound is soluble in DMSO.[1]
-
Concentration: Prepare a stock solution of 10 mM in DMSO. For example, dissolve 5.35 mg of this compound (MW: 534.51 g/mol ) in 1 mL of DMSO.
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[1] For short-term use (up to one week), aliquots can be stored at 4°C.
General Cell Culture Treatment
For most cell culture experiments, this compound can be used in a concentration range of 0.1 µM to 10 µM.[1] The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Experimental Workflow
Caption: A generalized workflow for in vitro experiments using this compound.
Cell Viability Assay (e.g., CCK-8 or CellTiter-Glo)
This protocol is adapted from methodologies used in studies with this compound.[1][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-8,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Add 100 µL of culture medium containing serial dilutions of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate for the desired period (e.g., 48, 72, or 96 hours).
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
For CellTiter-Glo: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal and then measure luminescence.[14]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is based on standard flow cytometry procedures for apoptosis detection.[15]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Collection: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines a standard method for analyzing cell cycle distribution.
-
Cell Seeding and Treatment: Plate cells in 6-well plates and treat with this compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | BUB1 Inhibitor | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BUB1 Inhibition Sensitizes TNBC Cell Lines to Chemotherapy and Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of BUB1 suppresses tumorigenesis of osteosarcoma via blocking of PI3K/Akt and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. physiology.elte.hu [physiology.elte.hu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BAY-1816032 in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing BAY-1816032, a potent and selective inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase, in cell viability assays. The information is intended to guide researchers in assessing the anti-proliferative effects of this compound, both as a single agent and in combination with other therapeutics.
Introduction
This compound is a small molecule inhibitor that targets the kinase activity of BUB1, a crucial component of the spindle assembly checkpoint (SAC).[1][2][3] BUB1 kinase activity is essential for proper chromosome cohesion and attachment error correction during mitosis.[1][4][5] Inhibition of BUB1 by this compound leads to chromosome mis-segregation and mitotic delay, ultimately impacting cell proliferation.[3][4][6] This compound has shown synergistic or additive anti-tumor effects when combined with taxanes, ATR inhibitors, and PARP inhibitors in various cancer cell lines.[4][5][7][8]
Mechanism of Action
This compound selectively inhibits the catalytic activity of BUB1 kinase.[1][2] This inhibition disrupts the phosphorylation of key substrates, including histone H2A at threonine 120 (H2A-T120p), which is critical for the proper localization and function of the chromosomal passenger complex (CPC).[3][6][9] The disruption of this signaling cascade leads to defects in chromosome alignment and segregation, ultimately triggering cell death or senescence.
Caption: Signaling pathway of this compound action.
Data Presentation
The following table summarizes the reported IC50 values of this compound in various cancer cell lines. These values can serve as a reference for designing dose-response experiments.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HeLa | Cervical Cancer | ~1.4 (median for various lines) | [6] |
| H2052 | Mesothelioma | 1.2 | [7] |
| H2452 | Mesothelioma | 2.8 | [7] |
| H28 | Mesothelioma | 3.9 | [7] |
| HCC1937 | Triple-Negative Breast Cancer | 3.56 | [10] |
Note: IC50 values can vary depending on the assay conditions, including cell density, incubation time, and the specific viability reagent used.
Experimental Protocols
This section provides a detailed protocol for a typical cell viability assay using this compound. The protocol is based on commonly used methods such as the CellTiter-Glo® Luminescent Cell Viability Assay.[1]
Materials
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231, H2052)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
96-well or 384-well clear-bottom, opaque-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent ATP-based assay)
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Stock Solution Preparation
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Experimental Workflow
Caption: Experimental workflow for a cell viability assay.
Detailed Protocol
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 600-800 cells per well in 100 µL of complete medium.[1] The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
-
Include wells with medium only for background luminescence measurement.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium. A common concentration range to test is 0.1 µM to 10 µM.[1] It is recommended to perform a wide range of concentrations in the initial experiment to determine the IC50.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (containing the same final concentration of DMSO as the treated wells).
-
-
Incubation:
-
Cell Viability Measurement (using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis
-
Subtract the average background luminescence (from the medium-only wells) from all other readings.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism, R) to calculate the IC50 value.
Combination Studies
This compound has shown synergistic effects with other anti-cancer agents.[4] To assess these interactions, a similar protocol can be followed, but with the addition of the second compound. A matrix of concentrations for both this compound and the other drug should be tested. The results can be analyzed using software that calculates combination indices (CI), such as CompuSyn, to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Conclusion
This document provides a comprehensive guide for utilizing this compound in cell viability assays. By following the detailed protocol and considering the provided data, researchers can effectively evaluate the anti-proliferative properties of this BUB1 kinase inhibitor in various cancer cell models. Careful optimization of experimental parameters for each specific cell line is crucial for obtaining reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]
- 9. bayer.com [bayer.com]
- 10. BUB1 Inhibition Sensitizes TNBC Cell Lines to Chemotherapy and Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of BUB1 suppresses tumorigenesis of osteosarcoma via blocking of PI3K/Akt and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing BAY-1816032 in Combination with Taxanes for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of BAY-1816032, a potent and selective BUB1 kinase inhibitor, in combination with taxanes (paclitaxel and docetaxel) for cancer research. The information presented is intended to guide researchers in designing and executing experiments to explore the synergistic anti-tumor effects of this combination therapy.
Introduction
This compound is a first-in-class, orally bioavailable small molecule inhibitor of the serine/threonine kinase BUB1 (budding uninhibited by benzimidazoles 1). BUB1 is a critical component of the spindle assembly checkpoint (SAC), a key cellular mechanism that ensures proper chromosome segregation during mitosis.[1][2][3][4] Taxanes, such as paclitaxel and docetaxel, are widely used chemotherapeutic agents that disrupt microtubule dynamics, leading to mitotic arrest and cell death.[5] Preclinical studies have demonstrated that the combination of this compound with taxanes results in synergistic or additive anti-tumor activity across a range of cancer cell lines and in in vivo models.[1][3][5] This synergy is attributed to the dual assault on mitotic integrity, where taxanes induce mitotic stress and this compound abrogates the checkpoint that would otherwise allow cells to cope with this stress.
Mechanism of Action
The synergistic effect of combining this compound with taxanes stems from their distinct but complementary mechanisms of action targeting mitosis.
-
Taxanes: Paclitaxel and docetaxel stabilize microtubules, leading to the formation of abnormal mitotic spindles and activation of the spindle assembly checkpoint (SAC). This causes a prolonged arrest in mitosis, which can ultimately trigger apoptosis.
-
This compound: As a BUB1 kinase inhibitor, this compound disrupts the SAC. The catalytic activity of BUB1 is essential for the proper localization of the chromosomal passenger complex (CPC) and for the correction of improper microtubule-kinetochore attachments.[1][3][4] Inhibition of BUB1 by this compound leads to a failure in the SAC, causing cells to exit mitosis prematurely despite the presence of spindle defects induced by taxanes. This results in severe chromosome mis-segregation and aneuploidy, leading to catastrophic mitotic events and enhanced tumor cell death.[1][3][5] A key downstream target of BUB1 is the phosphorylation of histone H2A at threonine 120 (p-H2A-T120), a modification crucial for CPC localization. This compound effectively inhibits this phosphorylation.[6][7]
Data Presentation
The following tables summarize the quantitative data from preclinical studies on this compound as a single agent and in combination with taxanes.
Table 1: Single Agent Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | ~1.4 |
| SUM-149 | Triple-Negative Breast Cancer | ~1.4 |
| MDA-MB-436 | Triple-Negative Breast Cancer | ~1.4 |
| NCI-H1299 | Non-Small Cell Lung Cancer | ~1.4 |
| 22RV1 | Prostate Cancer | ~1.4 |
Note: The IC50 values are reported as a median value from multiple cell lines. Individual IC50s may vary.[8]
Table 2: In Vitro Combination Effects of this compound with Taxanes
| Cell Line | Cancer Type | Combination Agent | Effect |
| HeLa | Cervical Cancer | Paclitaxel | Synergistic/Additive |
| SUM-149 | Triple-Negative Breast Cancer | Paclitaxel | Synergistic/Additive |
| MDA-MB-436 | Triple-Negative Breast Cancer | Paclitaxel | Synergistic/Additive |
| NCI-H1299 | Non-Small Cell Lung Cancer | Docetaxel | Synergistic/Additive |
| 22RV1 | Prostate Cancer | Docetaxel | Synergistic/Additive |
Note: Synergy and additivity are typically determined using methods such as the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][5]
Detailed Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and taxanes.
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound and a taxane, alone and in combination, on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, SUM-149)
-
Complete cell culture medium
-
This compound (powder, to be dissolved in DMSO)
-
Paclitaxel or Docetaxel (to be dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the taxane in complete medium. For combination studies, prepare a matrix of concentrations.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each compound.
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy, additivity, or antagonism.
-
Protocol 2: In Vivo Tumor Xenograft Study
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in combination with a taxane in a mouse xenograft model.
Materials:
-
Female athymic nude or NOD-SCID mice (6-8 weeks old)
-
Cancer cell line (e.g., SUM-149, MDA-MB-436)
-
Matrigel (optional, for enhancing tumor take rate)
-
This compound
-
Paclitaxel or Docetaxel
-
Appropriate vehicle for drug formulation
-
Calipers for tumor measurement
-
Animal housing and handling equipment compliant with institutional guidelines
Procedure:
-
Tumor Implantation:
-
Resuspend cancer cells in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Taxane alone, Combination).
-
Administer this compound orally (p.o.) twice daily (e.g., at a dose of 50 mg/kg).
-
Administer the taxane intravenously (i.v.) or intraperitoneally (i.p.) once a week (e.g., paclitaxel at 10 mg/kg).
-
Continue treatment for a predetermined period (e.g., 3-4 weeks).
-
-
Endpoint and Analysis:
-
Monitor animal body weight and overall health throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Compare tumor growth between the different treatment groups to assess efficacy.
-
Protocol 3: Immunofluorescence for Phospho-Histone H2A (Thr120)
This protocol is for visualizing the inhibition of BUB1 kinase activity by this compound through the detection of its downstream target, phospho-histone H2A (Thr120).
Materials:
-
Cells grown on coverslips
-
This compound and/or taxane
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against phospho-Histone H2A (Thr120)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Seed cells on sterile coverslips in a multi-well plate and allow them to attach overnight.
-
Treat the cells with this compound, a taxane, or the combination for the desired time (e.g., 24 hours). Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against phospho-Histone H2A (Thr120) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope. The intensity of the phospho-H2A (Thr120) signal is expected to decrease with this compound treatment.
-
References
- 1. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of BUB1 suppresses tumorigenesis of osteosarcoma via blocking of PI3K/Akt and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. [PDF] Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Expression of the checkpoint kinase BUB1 is a predictor of response to cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-Histone H2A (Thr120) Polyclonal Antibody (39391) [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Synergistic Inhibition of Tumor Growth by BAY-1816032 and PARP Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for investigating the synergistic anti-tumor effects of BAY-1816032, a potent BUB1 kinase inhibitor, in combination with PARP inhibitors. The protocols outlined herein are based on preclinical studies demonstrating that inhibition of BUB1 kinase by this compound sensitizes cancer cells to PARP inhibitors, leading to enhanced DNA damage, cell cycle disruption, and ultimately, apoptotic cell death.[1][2][3][4][5] This synergistic relationship presents a promising therapeutic strategy for various cancer types, including those with resistance to single-agent therapies.
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anti-cancer agents, particularly effective in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[6][7] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[6] Their inhibition leads to the accumulation of SSBs, which collapse replication forks and generate double-strand breaks (DSBs). In HRR-deficient cells, these DSBs cannot be accurately repaired, leading to synthetic lethality.
BUB1 (Budding Uninhibited by Benzimidazoles 1) is a serine/threonine kinase that plays a critical role in the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis.[6] Recent studies have revealed that BUB1 is also involved in the DNA damage response (DDR).[6][8] The novel and selective BUB1 kinase inhibitor, this compound, has been shown to potentiate the anti-tumor activity of PARP inhibitors, such as olaparib, in various cancer cell lines and in vivo models.[1][2][3][4] This combination therapy leads to additive or synergistic effects, suggesting a cooperative mechanism in inducing cancer cell death.[1][2][3][4]
These application notes provide a framework for researchers to explore and validate the synergistic effects of combining this compound with PARP inhibitors. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the investigation of this promising anti-cancer strategy.
Data Presentation
The following tables summarize the quantitative data from preclinical studies, demonstrating the synergistic or additive antiproliferative effects of this compound in combination with the PARP inhibitor olaparib across various cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of this compound and Olaparib Combination
| Cell Line | Cancer Type | Combination Effect |
| HeLa | Cervical Cancer | Synergistic/Additive |
| MDA-MB-468 | Triple-Negative Breast Cancer | Synergistic/Additive |
| SUM-149 | Triple-Negative Breast Cancer | Synergistic/Additive |
| NCI-H1703 | Non-Small Cell Lung Cancer | Synergistic/Additive |
| U-87 MG | Glioblastoma | Synergistic/Additive |
| LNCaP | Prostate Cancer | Synergistic/Additive |
Data compiled from preclinical studies demonstrating the enhanced efficacy of the combination treatment.[1][3]
Table 2: In Vivo Tumor Growth Inhibition with this compound and Olaparib Combination
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition vs. Control |
| MDA-MB-468 | Triple-Negative Breast Cancer | This compound + Olaparib | Statistically significant reduction |
| SUM-149 | Triple-Negative Breast Cancer | This compound + Olaparib | Statistically significant reduction |
In vivo studies in human triple-negative breast cancer xenograft models showed a strong and statistically significant reduction in tumor size with the combination therapy compared to monotherapies.[1][2][3][4]
Signaling Pathway and Experimental Workflow
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT/SRB Assay)
This protocol is designed to assess the antiproliferative effects of this compound and a PARP inhibitor, both alone and in combination.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well plates
-
This compound (dissolved in DMSO)
-
PARP inhibitor (e.g., Olaparib, dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) solution
-
DMSO or Tris-base solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in 96-well plates at a density of 2,000-5,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the PARP inhibitor in culture medium.
-
For combination studies, prepare a matrix of concentrations for both drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
SRB Assay:
-
Fix the cells by adding 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid and allow to air dry.
-
Add 200 µL of 10 mM Tris-base solution (pH 10.5) to dissolve the bound dye.
-
Read the absorbance at 510 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone.
-
Use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9]
-
Western Blot Analysis for DNA Damage Markers
This protocol is used to detect changes in the expression of proteins involved in the DNA damage response, such as phosphorylated histone H2AX (γH2AX) and cleaved PARP.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in ice-cold RIPA buffer.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Use a loading control like β-actin or GAPDH to normalize protein levels.
-
Immunofluorescence Staining for γH2AX Foci
This protocol allows for the visualization and quantification of DNA double-strand breaks by staining for γH2AX foci.
Materials:
-
Cells grown on coverslips in a 12- or 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking solution (5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
Immunostaining:
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the anti-γH2AX primary antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using DAPI-containing mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software like ImageJ or Fiji.[1]
-
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the anti-tumor efficacy of the combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for implantation
-
Matrigel (optional)
-
This compound formulation for oral administration
-
PARP inhibitor formulation for oral or intraperitoneal administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize mice into treatment groups (Vehicle, this compound alone, PARP inhibitor alone, Combination).
-
Administer drugs according to the predetermined schedule and dosage. For example, this compound can be administered orally, and olaparib can also be given orally.[1]
-
Monitor tumor volume (calculated as (length x width²)/2) and body weight 2-3 times per week.
-
-
Endpoint:
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the tumor growth between the combination group and the monotherapy and vehicle groups.
-
Conclusion
The combination of the BUB1 inhibitor this compound and a PARP inhibitor represents a rational and promising strategy for cancer therapy. The protocols provided in this document offer a comprehensive guide for researchers to investigate and validate the synergistic anti-tumor effects of this combination. The expected outcomes include enhanced cancer cell killing in vitro and superior tumor growth inhibition in vivo, providing a strong rationale for further clinical investigation.
References
- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BUB1 Inhibition Sensitizes TNBC Cell Lines to Chemotherapy and Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The kinetochore protein Bub1 participates in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. BubR1 is involved in regulation of DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following BAY-1816032 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1816032 is a potent and highly selective inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase.[1][2] BUB1 is a crucial component of the spindle assembly checkpoint (SAC), a major regulator of mitosis, and also plays a role in DNA damage repair.[3][4] Inhibition of BUB1 kinase activity disrupts accurate chromosome segregation, leading to mitotic errors and subsequent cell death in cancer cells.[2][5] This has positioned BUB1 as a promising therapeutic target in oncology.[1][6]
Contrary to a potential misconception, this compound is a BUB1 inhibitor, not a direct Mcl-1 inhibitor. The induction of apoptosis by this compound is a downstream consequence of BUB1 inhibition, which can influence various signaling pathways, including the PI3K/Akt and ERK pathways, ultimately leading to a pro-apoptotic state.[7]
These application notes provide a comprehensive guide to analyzing apoptosis induced by this compound treatment using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Data Presentation
The following table summarizes the quantitative data on apoptosis in osteosarcoma cell lines (Saos2 and U2OS) after 72 hours of treatment with this compound, as determined by flow cytometry.
| Cell Line | This compound Concentration (µM) | Total Apoptosis Rate (%) |
| Saos2 | 0 (DMSO) | ~5% |
| 2.5 | ~15% | |
| 5 | ~25% | |
| 10 | ~40% | |
| U2OS | 0 (DMSO) | ~8% |
| 2.5 | ~18% | |
| 5 | ~30% | |
| 10 | ~45% | |
| Data adapted from Zhang et al., 2021.[8] |
Signaling Pathway
Experimental Workflow
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., Saos2, U2OS)
-
This compound (and appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
6-well plates
-
Flow cytometry tubes
-
Flow cytometer
Protocol for Apoptosis Analysis by Flow Cytometry
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Cell Seeding and Treatment:
-
Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for the desired time period (e.g., 72 hours).[8] Include a vehicle control (e.g., DMSO) corresponding to the highest concentration of the solvent used.
2. Cell Harvesting:
-
Carefully collect the culture medium from each well, as it may contain floating apoptotic cells. Centrifuge the medium at 300 x g for 5 minutes and save the cell pellet.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Once detached, add complete medium to neutralize the trypsin and combine these cells with the corresponding cell pellet from the supernatant collected in step 2.1.
-
Centrifuge the combined cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
3. Annexin V and Propidium Iodide Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
4. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
Set up appropriate compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
Use an unstained cell sample to set the baseline fluorescence.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software. The cell populations can be distinguished as follows:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small in apoptosis studies)
-
By following these protocols, researchers can effectively quantify the apoptotic effects of this compound and gain valuable insights into its mechanism of action.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BUB1 mediation of caspase-independent mitotic death determines cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BUB1 regulates non-homologous end joining pathway to mediate radioresistance in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e-century.us [e-century.us]
- 7. Inhibition of BUB1 suppresses tumorigenesis of osteosarcoma via blocking of PI3K/Akt and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of BUB1 suppresses tumorigenesis of osteosarcoma via blocking of PI3K/Akt and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting BUB1 Inhibition by BAY-1816032 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for utilizing Western blotting to detect the inhibition of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase activity by the specific inhibitor, BAY-1816032. BUB1 is a crucial serine/threonine kinase involved in the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis.[1][2] Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4] this compound is a potent and selective inhibitor of BUB1 kinase.[5][6][7][8] This protocol details the methodology for treating cells with this compound, preparing cell lysates, and performing Western blot analysis to monitor the inhibition of BUB1 activity by assessing the phosphorylation status of its downstream target, histone H2A at threonine 120 (p-H2A-T120).[6][7]
Introduction
BUB1 plays a critical role in the spindle assembly checkpoint by ensuring that sister chromatids are correctly attached to the mitotic spindle before anaphase onset.[1][9][10] A key function of BUB1's kinase activity is the phosphorylation of histone H2A at threonine 120 (H2A-T120) in the centromeric region.[7] This phosphorylation event is crucial for the recruitment of Shugoshin (SGO1), which protects centromeric cohesion, and for the proper localization of the Chromosomal Passenger Complex (CPC).[7]
This compound is a small molecule inhibitor that potently and selectively targets the kinase activity of BUB1.[5][6][7][8] Inhibition of BUB1 kinase activity by this compound leads to a decrease in H2A-T120 phosphorylation, resulting in chromosome mis-segregation and mitotic delay.[6] This sensitizes cancer cells to other therapeutic agents like taxanes and PARP inhibitors.[7][8] Western blotting is a fundamental technique to qualitatively and semi-quantitatively assess the efficacy of this compound by measuring the reduction in p-H2A-T120 levels.
BUB1 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of BUB1 in the spindle assembly checkpoint and the mechanism of action for this compound.
Caption: BUB1 signaling at the kinetochore and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vitro and cellular potency of this compound.
Table 1: In Vitro Potency of this compound against BUB1 Kinase
| Assay Type | Parameter | Value | Reference |
| TR-FRET Kinase Assay | IC50 | 6.1 nM | [5] |
| Recombinant Human BUB1 | IC50 | 7 nM | [6] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| HeLa | Abrogation of Nocodazole-induced p-H2A-T120 | IC50 | 29 nM | [6] |
| Various Tumor Cell Lines | Proliferation Inhibition | Median IC50 | 1.4 µM | [6] |
| Saos2 and U2OS | Cell Viability | Markedly Reduced | [11] |
Experimental Workflow
The diagram below outlines the major steps of the Western blot protocol for assessing BUB1 inhibition.
Caption: Experimental workflow for Western blot analysis of BUB1 inhibition.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Materials and Reagents
-
Cell Lines: HeLa, SUM-149, MDA-MB-436, NCI-H1299, 22RV1, H4, Saos2, U2OS or other relevant cancer cell lines.[5][11]
-
BUB1 Inhibitor: this compound (dissolved in DMSO to a stock concentration of 10 mM).
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
SDS-PAGE Gels: Precast or hand-poured polyacrylamide gels.
-
Transfer Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Histone H2A (Thr120)
-
Rabbit or Mouse anti-Histone H2A (for total protein control)
-
Rabbit or Mouse anti-BUB1 (to check for changes in total BUB1 expression)
-
Rabbit or Mouse anti-GAPDH or β-actin (for loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
2. Cell Culture and Treatment
-
Seed cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for a predetermined time (e.g., 1, 6, 24 hours). A DMSO-only control should be included.
-
To specifically observe the effect on mitotic cells, co-treatment with a mitotic arresting agent like nocodazole (e.g., 100 ng/mL for 16-24 hours) can be performed, with this compound added for the last 1-2 hours of the nocodazole treatment.[6]
-
3. Preparation of Cell Lysates
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well of a 6-well plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer
-
Normalize protein concentrations for all samples with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-p-H2A-T120) diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading and to normalize the p-H2A signal, the membrane can be stripped and re-probed with antibodies against total H2A and a loading control like GAPDH or β-actin.
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ). Normalize the p-H2A-T120 signal to the total H2A or the loading control signal.
Expected Results
A successful experiment will show a dose-dependent decrease in the band intensity corresponding to p-H2A-T120 in cells treated with this compound compared to the DMSO control. The levels of total H2A, BUB1, and the loading control should remain relatively constant across all lanes, confirming that the observed effect is due to the inhibition of BUB1 kinase activity and not due to changes in protein expression or unequal loading.
Troubleshooting
-
No or weak p-H2A-T120 signal: Ensure that a positive control (e.g., cells arrested in mitosis with nocodazole) is used. Check antibody dilutions and incubation times. Confirm the activity of the ECL substrate.
-
High background: Increase the number and duration of wash steps. Optimize the concentration of the primary and secondary antibodies. Ensure the blocking step is sufficient.
-
Inconsistent loading: Perform a protein quantification assay carefully and ensure equal amounts of protein are loaded. Always probe for a loading control.
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the cellular effects of this compound on the BUB1 signaling pathway, providing valuable insights for cancer research and drug development.
References
- 1. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BUB1 - Wikipedia [en.wikipedia.org]
- 3. BUB1 promotes proliferation of liver cancer cells by activating SMAD2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BUB1 induces AKT/mTOR pathway activity to promote EMT induction in human small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BubR1 recruitment to the kinetochore via Bub1 enhances spindle assembly checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bub1 and BubR1: at the Interface between Chromosome Attachment and the Spindle Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of BUB1 suppresses tumorigenesis of osteosarcoma via blocking of PI3K/Akt and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Live-Cell Imaging of Mitotic Arrest with BAY-1816032
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1816032 is a potent and highly selective, orally bioavailable inhibitor of the mitotic checkpoint serine/threonine-protein kinase BUB1.[1][2][3] BUB1 plays a crucial role in the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis.[4][5] Inhibition of BUB1's kinase activity by this compound disrupts this process, leading to chromosome mis-segregation and mitotic arrest, ultimately inducing cell death in cancer cells.[6][7] Notably, this compound has been shown to synergize with taxanes, such as paclitaxel, and PARP inhibitors, making it a promising candidate for combination cancer therapy.[6][7]
Live-cell imaging is an indispensable tool for studying the real-time effects of compounds like this compound on mitotic progression. By visualizing fluorescently-labeled cellular components, such as histone H2B to track chromosomes, researchers can dynamically observe and quantify the phenotypic consequences of BUB1 inhibition, including the duration of mitotic arrest, the frequency of chromosomal defects, and eventual cell fate.[7][8]
These application notes provide detailed protocols for utilizing this compound in live-cell imaging experiments to study mitotic arrest.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Notes |
| BUB1 Kinase Inhibition (IC50) | 6.1 nM[1][3] | Recombinant human BUB1 catalytic domain. |
| Cellular BUB1 Inhibition (IC50) | 29 ± 23 nM[6] | Inhibition of histone H2A-Thr120 phosphorylation in nocodazole-arrested HeLa cells. |
| Median Antiproliferative Activity (IC50) | 1.4 µM[2][9] | Across a panel of various tumor cell lines. |
| Kinase Selectivity | >17-fold[3][6] | Highly selective against a panel of 403 human kinases.[3][6] |
| Target Residence Time | 87 minutes[2][5] | Slow dissociation kinetics from BUB1.[2][5] |
Table 2: Cellular Effects of this compound in Combination with Paclitaxel in HeLa Cells
| Treatment | Mitotic Arrest Duration | Chromosomal Segregation Defects | Cell Fate |
| Control (DMSO) | Normal | Low frequency of defects. | Normal cell division. |
| This compound (1 µM) | Slight increase in mitotic duration. | Minor increase in mis-segregation. | Primarily normal division with some defects. |
| Paclitaxel (3 nM) | Prolonged mitotic arrest. | Increased frequency of mis-segregation. | Mitotic cell death or slippage. |
| This compound (1 µM) + Paclitaxel (3 nM) | Significantly prolonged mitotic arrest.[10] | High frequency of persistent lagging chromosomes and severe mis-segregation.[6][7][11] | Increased mitotic cell death.[10] |
Signaling Pathway and Experimental Workflow
BUB1 Signaling Pathway in Mitosis
The following diagram illustrates the central role of BUB1 in the spindle assembly checkpoint and its inhibition by this compound.
Caption: BUB1 signaling at unattached kinetochores and its inhibition by this compound.
Experimental Workflow for Live-Cell Imaging
This diagram outlines the key steps for conducting a live-cell imaging experiment to assess the effects of this compound.
Caption: A streamlined workflow for live-cell imaging of mitotic arrest.
Experimental Protocols
Materials and Reagents
-
Cell Line: HeLa cells stably expressing Histone H2B-GFP (e.g., Millipore SCC117).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent for the H2B-GFP plasmid (e.g., G418).
-
This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
Paclitaxel (optional): Prepare a 1 mM stock solution in DMSO. Store at -20°C.
-
Imaging Vessel: Glass-bottom 24-well plates suitable for high-resolution microscopy.
-
Live-Cell Imaging System: An inverted microscope equipped with a climate-controlled chamber (37°C, 5% CO2), automated stage, and fluorescence imaging capabilities.
Protocol: Live-Cell Imaging of Mitotic Arrest
-
Cell Seeding:
-
Culture HeLa-H2B-GFP cells in a T-75 flask to ~70-80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 24-well glass-bottom plate at a density of approximately 2 x 104 cells per well.
-
Incubate for 24 hours to allow for cell attachment and entry into asynchronous growth.
-
-
Drug Treatment:
-
Prepare working solutions of this compound and Paclitaxel in pre-warmed culture medium.
-
Single Agent: For a final concentration of 1 µM this compound, dilute the 10 mM stock 1:10,000.
-
Combination Treatment: For final concentrations of 1 µM this compound and 3 nM Paclitaxel, prepare a combination working solution.
-
Include a DMSO vehicle control (at the same final concentration as the highest drug treatment).
-
Carefully aspirate the old medium from the wells and replace it with the medium containing the respective drug treatments.
-
-
Live-Cell Imaging:
-
Place the 24-well plate into the pre-warmed and equilibrated live-cell imaging system.
-
Define multiple stage positions per well to acquire a representative cell population.
-
Set up the imaging parameters:
-
Channels: Transmitted light (e.g., Phase Contrast or DIC) and GFP.
-
Time Interval: Acquire images every 15-30 minutes.
-
Duration: Image for 24-48 hours to capture mitotic events and subsequent cell fates.
-
Z-stack (optional): Acquire a small Z-stack (e.g., 5 slices with 1 µm step size) to ensure the chromosomes remain in focus.
-
-
-
Data Analysis:
-
Manually or automatically track individual cells from mitotic entry (cell rounding and chromosome condensation) to their fate.
-
Quantify the following parameters:
-
Time in Mitosis: The duration from nuclear envelope breakdown to anaphase onset or mitotic exit.
-
Frequency of Mitotic Arrest: The percentage of cells that remain in mitosis for an extended period (e.g., >2 hours).
-
Chromosomal Segregation Defects: Score for lagging chromosomes, anaphase bridges, or chromosome mis-segregation.
-
Cell Fate: Categorize the outcome of mitosis as successful division, mitotic cell death (apoptosis during mitosis), or mitotic slippage (exit from mitosis without cell division).
-
-
Conclusion
This compound is a valuable tool for investigating the role of BUB1 kinase in mitotic progression. The protocols outlined in these application notes provide a framework for utilizing live-cell imaging to quantitatively assess the induction of mitotic arrest and chromosomal instability by this compound, both as a single agent and in combination with other anti-cancer drugs. These methods are crucial for advancing our understanding of its mechanism of action and for the development of novel cancer therapies.
References
- 1. Quantitative live imaging of cancer and normal cells treated with Kinesin-5 inhibitors indicates significant differences in phenotypic responses and cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BUB1 - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Visualization of Mitotic Arrest of Cell Cycle with Bioluminescence Imaging in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Zombies Never Die: The Double Life Bub1 Lives in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eubopen.org [eubopen.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting In Vitro Efficacy of BAY-1816032
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low in vitro efficacy with the BUB1 kinase inhibitor, BAY-1816032.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing lower than expected potency (high IC50) of this compound in our cell proliferation assay. What are the potential causes?
A1: Several factors can contribute to lower than expected potency of this compound in cell-based assays. Here's a step-by-step troubleshooting guide:
-
Compound Integrity and Handling:
-
Solubility: this compound is soluble in DMSO up to 50 mg/mL (93.54 mM).[1] Ensure the compound is fully dissolved. Precipitates can lead to inaccurate concentrations. Using fresh DMSO is recommended as moisture can reduce solubility.[1]
-
Storage and Stability: Store the compound as a powder at -20°C for up to 3 years.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year.[1] It is advisable to test the activity of DMSO stocks that are older than 3-6 months or have undergone more than two freeze-thaw cycles.
-
Working Dilutions: Prepare fresh dilutions from the stock solution for each experiment.
-
-
Cell Line-Specific Factors:
-
BUB1 Expression and Dependence: The sensitivity of a cell line to BUB1 inhibition can correlate with its expression level and the cell's dependence on BUB1 for survival.[2][3] Verify the BUB1 expression status in your cell line of choice.
-
Cell Doubling Time: The anti-proliferative effects of this compound are linked to mitotic disruption.[4][5] Cell lines with a longer doubling time may require a longer exposure to the compound to observe a significant effect on proliferation. The recommended exposure time for cell viability assessment is 96 hours.[1]
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of the inhibitor. Consider using cell lines with known MDR status or co-treatment with an MDR inhibitor as a control experiment.
-
-
Assay Conditions:
-
Assay Duration: As a mitotic inhibitor, the effects of this compound may take time to manifest. Ensure your assay duration is sufficient (e.g., 72-96 hours) to capture the impact on cell proliferation.[6]
-
Cell Seeding Density: Optimal cell seeding density is crucial. High cell densities can lead to contact inhibition and reduced proliferation, potentially masking the effect of the inhibitor. Cells are typically plated at densities between 600 and 800 cells per well in 384-well plates.[1]
-
Serum Concentration: Components in the serum can sometimes interact with the compound, reducing its effective concentration. If feasible, consider running experiments with reduced serum concentrations, ensuring the cells remain viable.
-
Q2: How can we confirm that this compound is engaging its target, BUB1 kinase, in our cells?
A2: To confirm target engagement, you can measure the phosphorylation of a known BUB1 substrate. The primary and most reliable downstream target for verifying BUB1 kinase activity is the phosphorylation of histone H2A on threonine 120 (p-H2A-T120).
-
Western Blotting: Treat your cells with this compound for a short duration (e.g., 1 hour) and perform a Western blot analysis on cell lysates using an antibody specific for p-H2A-T120. A dose-dependent decrease in the p-H2A-T120 signal would indicate successful target engagement. For this assay, it is common to arrest cells in mitosis using an agent like nocodazole to increase the baseline p-H2A-T120 signal. The IC50 for the abrogation of nocodazole-induced p-H2A-T120 in HeLa cells is approximately 29 nM.[5]
-
Immunofluorescence: Similar to Western blotting, you can use immunofluorescence to visualize the reduction of p-H2A-T120 at the centromeres of mitotic cells.
Q3: We don't see a strong anti-proliferative effect with this compound as a single agent. Is this expected?
A3: Yes, this is often expected. While this compound can inhibit the proliferation of various tumor cell lines as a single agent, its efficacy is significantly enhanced when used in combination with other anti-cancer agents.[4][5]
-
Synergistic Combinations: this compound has been shown to be synergistic or additive with taxanes (paclitaxel, docetaxel), ATR inhibitors, and PARP inhibitors.[2][7][8] If single-agent efficacy is low, consider combination studies.
-
Antagonistic Combinations: It is important to note that combination with cisplatin has been reported to be antagonistic. This is likely due to cisplatin inducing cell cycle arrest in the S or G2 phase, preventing cells from entering mitosis where BUB1 inhibition is most effective.[7]
Q4: What are some general best practices for in vitro kinase inhibitor assays that we should follow?
A4: To ensure reliable and reproducible results with any kinase inhibitor, including this compound, consider the following:
-
Use a Negative Control: A structurally similar but inactive compound can help to distinguish on-target from off-target or non-specific effects.
-
ATP Concentration in Biochemical Assays: For in vitro kinase assays, the concentration of ATP can significantly impact the measured IC50 value for ATP-competitive inhibitors.[7] It is recommended to perform these assays at an ATP concentration close to the Km value for the specific kinase.
-
Assay Linearity and Controls: Ensure your assay readout (e.g., luminescence, fluorescence) is within the linear range. Include appropriate positive (e.g., a known potent inhibitor) and negative (vehicle control) controls in every experiment.
-
Cell-Based vs. Biochemical Assays: Discrepancies between biochemical and cell-based assay results are common.[9] Factors like cell permeability, efflux, and metabolism can influence cellular potency. Cellular target engagement assays are crucial for validating in vitro findings.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound from published studies.
Table 1: Biochemical Potency of this compound
| Assay Type | Target | IC50 / Kd | Reference |
| Biochemical Assay (low ATP) | Human BUB1 | 6.5 nM | [10] |
| TR-FRET (10 µM ATP) | Human BUB1 | 6.1 ± 2.5 nM | [10] |
| Surface Plasmon Resonance (SPR) | Human BUB1 | 2.1 nM | [10] |
| Kinome Scan | Human BUB1 | 3.3 nM | [10] |
Table 2: Cellular Potency of this compound
| Assay Type | Cell Line | IC50 | Reference |
| Abrogation of p-H2A-T120 | HeLa (Nocodazole-arrested) | 29 ± 23 nM | [10] |
| Tumor Cell Proliferation | Various Cell Lines (Median) | 1.4 µM | [4][10] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay
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Cell Seeding: Plate cells in a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.[1][6]
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. It is crucial to ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plates for 72-96 hours.[6]
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or crystal violet staining.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-H2A-T120
-
Cell Treatment: Plate cells and allow them to reach approximately 70-80% confluency. Treat the cells with a mitotic arresting agent (e.g., 100 ng/mL nocodazole) for 16-18 hours to enrich for mitotic cells.
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Inhibitor Treatment: Add this compound at various concentrations to the nocodazole-arrested cells and incubate for 1-2 hours.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against p-H2A-T120. Also, probe for total H2A or a loading control like GAPDH or β-actin.
-
Detection: Use a suitable secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize the p-H2A-T120 signal to the loading control or total H2A.
Visualizations
Signaling Pathway of BUB1 and Inhibition by this compound
Caption: BUB1 kinase signaling pathway and its inhibition by this compound.
General Experimental Workflow for Assessing this compound Efficacy
Caption: General workflow for in vitro evaluation of this compound.
Troubleshooting Logic for Low this compound Efficacy
Caption: A decision tree for troubleshooting low efficacy of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scitechnol.com [scitechnol.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. eubopen.org [eubopen.org]
Potential off-target effects of BAY-1816032 in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of BAY-1816032 in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help users interpret experimental results and mitigate potential confounding factors arising from off-target activities.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, providing step-by-step guidance to identify and resolve them.
Issue 1: Unexpected Effects on Cell Migration, Adhesion, or Morphology
Question: My cells treated with this compound are showing altered migration, adhesion, or changes in cell shape that are inconsistent with BUB1 inhibition alone. What could be the cause?
Answer:
This phenotype may be related to the off-target activity of this compound on Serine/Threonine Kinase 10 (STK10), also known as Lymphocyte-Oriented Kinase (LOK) . STK10 is involved in regulating the ezrin-radixin-moesin (ERM) family of proteins, which are crucial for linking the actin cytoskeleton to the plasma membrane, thereby influencing cell shape, adhesion, and migration.[1][2]
Troubleshooting Protocol:
-
Validate STK10 Pathway Inhibition:
-
Assess the phosphorylation status of ERM proteins (e.g., phospho-Ezrin (Thr567)/Radixin (Thr564)/Moesin (Thr558)) via Western blot. A decrease in ERM phosphorylation in this compound-treated cells compared to controls would suggest STK10 inhibition.
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Analyze the activity of the p38 MAPK signaling pathway, which can be modulated by STK10.[2]
-
-
Dose-Response Analysis:
-
Perform a dose-response experiment for this compound and correlate the concentrations at which you observe the unexpected phenotype with the known IC50 for STK10 (see Table 1).
-
-
Use a Structurally Unrelated BUB1 Inhibitor:
-
If available, compare the phenotype induced by this compound with that of another potent and selective BUB1 inhibitor with a different off-target profile to determine if the effect is specific to this compound.
-
Issue 2: Altered Sensitivity to Nucleoside Analog Drugs or Unexpected Changes in Proliferation
Question: I am co-treating cells with this compound and a nucleoside analog (e.g., gemcitabine), and I'm observing an unexpected synergistic or antagonistic effect on cell viability. Could this be an off-target effect?
Answer:
Yes, this could be due to the inhibition of the human Equilibrative Nucleoside Transporter 1 (ENT1) by this compound.[3][4] ENT1 is responsible for the cellular uptake of nucleosides and many nucleoside-derived drugs.[3][5] Its inhibition can therefore affect the intracellular concentration and efficacy of these drugs.[3][5] Furthermore, by blocking adenosine reuptake, ENT1 inhibition can lead to an accumulation of extracellular adenosine, which can then activate adenosine receptors and influence cell proliferation and survival pathways.[5][6]
Troubleshooting Protocol:
-
Measure Nucleoside Transporter Activity:
-
Perform a radiolabeled nucleoside (e.g., [3H]-thymidine or [3H]-adenosine) uptake assay in the presence and absence of this compound. A reduction in uptake will confirm ENT1 inhibition.
-
-
Assess Adenosine Receptor Activation:
-
Measure intracellular cyclic AMP (cAMP) levels. Activation of A2A and A2B adenosine receptors by extracellular adenosine will increase cAMP levels.
-
Use selective adenosine receptor antagonists to see if they can reverse the unexpected effects of this compound on cell proliferation.
-
-
Evaluate Experimental Media:
-
Be aware that the concentration of nucleosides in your cell culture medium can influence the impact of ENT1 inhibition.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-targets of this compound?
A1: The primary off-target with the highest affinity after BUB1 is the serine/threonine kinase STK10 (LOK) .[3][4] Additionally, at higher concentrations, this compound can inhibit the human Adenosine transporter (ENT1) .[3][4][7] Minor interactions have also been noted with the Adenosine A2A receptor (ADORA2A) , Phosphodiesterase 4 (PDE4) , and the GABAA receptor .[3][4]
Q2: How selective is this compound for BUB1 over its closest kinase off-target?
A2: this compound is highly selective for BUB1. It exhibits a 17-fold selectivity for BUB1 (Kd = 3.3 nM) over STK10 (Kd = 57 nM) in kinase binding assays.[3]
Q3: Can the off-target effects of this compound influence cAMP signaling?
A3: Yes, off-target effects of this compound can modulate cAMP signaling through two potential mechanisms:
-
Inhibition of ENT1: This can increase extracellular adenosine, which may then activate A2A adenosine receptors, leading to an increase in intracellular cAMP.[8][9]
-
Inhibition of PDE4: PDE4 is an enzyme that degrades cAMP. Its inhibition by this compound would lead to an accumulation of intracellular cAMP.[10][11]
Q4: Are there any recommended control experiments to account for potential off-target effects?
A4: Yes, we recommend the following controls:
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Use a Negative Control Compound: If available, a structurally similar but inactive analog of this compound can help differentiate on-target from off-target effects.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of BUB1 to confirm that the primary phenotype is due to BUB1 inhibition.
-
Orthogonal Approaches: Use RNAi (siRNA or shRNA) to deplete BUB1 and compare the resulting phenotype to that observed with this compound treatment.
Quantitative Data on Off-Target Effects
The following tables summarize the known quantitative data for the on-target and off-target activities of this compound.
Table 1: Kinase Selectivity Profile of this compound
| Target | Assay Type | IC50 / Kd (nM) | Selectivity Fold (vs. BUB1) | Reference |
| BUB1 | TR-FRET | IC50 = 6.1 | - | [3] |
| BUB1 | KINOMEscan | Kd = 3.3 | - | [3] |
| STK10 (LOK) | KINOMEscan | Kd = 57 | 17 | [3] |
| CDC42BPG | KINOMEscan | Kd = 850 | 257 | [3] |
| DDR1 | KINOMEscan | Kd = 2300 | 697 | [3] |
Table 2: Off-Target Profile from Eurofins-Panlabs Safety Screen (at 10 µM)
| Target | % Inhibition | IC50 (nM) | Reference |
| Human Adenosine Transporter (ENT1) | 71% | 370 | [3][4] |
| Adenosine A2A Receptor (ADORA2A) | 67% | Not Reported | [3][4] |
| GABAA Chloride Channel | 60% | Not Reported | [3][4] |
| Prostaglandin G/H Synthase 1 (PTGS1/COX-1) | 54% | Not Reported | [3][4] |
| Sodium Channel (Site 2) | 53% | Not Reported | [3][4] |
| Phosphodiesterase 4 (PDE4) | 52% | Not Reported | [3][4] |
Experimental Protocols
Western Blot for Phospho-ERM
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERM (e.g., anti-phospho-Ezrin (Thr567)/Radixin (Thr564)/Moesin (Thr558)).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERM or a loading control (e.g., GAPDH or β-actin) for normalization.
Radiolabeled Nucleoside Uptake Assay
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash cells with a transport buffer (e.g., Hanks' Balanced Salt Solution) and pre-incubate with this compound or a vehicle control for 15-30 minutes.
-
Uptake Initiation: Add the transport buffer containing a known concentration of a radiolabeled nucleoside (e.g., [3H]-adenosine) and incubate for a short period (e.g., 1-5 minutes) at room temperature.
-
Uptake Termination: Stop the uptake by rapidly washing the cells three times with ice-cold transport buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity using a scintillation counter.
-
Data Normalization: Normalize the radioactivity counts to the total protein content of each well.
Visualizations
Caption: On-target effect of this compound on the BUB1 signaling pathway.
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
Caption: Potential off-target effects of this compound on cAMP signaling.
References
- 1. STK10 knockout inhibits cell migration and promotes cell proliferation via modulating the activity of ERM and p38 MAPK in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Equilibrative nucleoside transporter 1 - Wikipedia [en.wikipedia.org]
- 4. eubopen.org [eubopen.org]
- 5. Inhibition of the Equilibrative Nucleoside Transporter 1 and Activation of A2A Adenosine Receptors by 8-(4-Chlorophenylthio)-modified cAMP Analogs and Their Hydrolytic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bayer.com [bayer.com]
- 8. Frontiers | Inhibition of A2A Adenosine Receptor Signaling in Cancer Cells Proliferation by the Novel Antagonist TP455 [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The multifaceted role of phosphodiesterase 4 in tumor: from tumorigenesis to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
Managing BAY-1816032 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of BAY-1816032, a potent and selective BUB1 kinase inhibitor.
Frequently Asked Questions (FAQs)
1. How should I store the solid compound of this compound?
The solid form of this compound is stable for at least three to four years when stored at -20°C.[1][2][3] For long-term storage, it is crucial to keep the compound in a tightly sealed container to prevent moisture absorption.
2. What is the recommended way to prepare and store stock solutions?
It is recommended to dissolve this compound in a suitable solvent like DMSO to prepare a concentrated stock solution.[2] To avoid repeated freeze-thaw cycles that can affect the compound's stability, you should aliquot the stock solution into smaller, single-use volumes. These aliquots should be stored at -80°C and are typically stable for up to one year.[2][3] For short-term use within a week, aliquots can be stored at 4°C.[2]
3. In which solvents is this compound soluble?
This compound has varying solubility in different solvents. It is soluble in DMSO and DMF, slightly soluble in Ethanol, and has low solubility in PBS (pH 7.2).[1] For detailed solubility information, please refer to the solubility table below.
4. Can I store this compound solutions at -20°C?
While the solid compound is stored at -20°C, stock solutions in solvent are best stored at -80°C for long-term stability (up to 1-2 years).[3][4][5] If stored at -20°C, the stability of the solution is reduced to approximately one month to one year.[3][4]
5. How is this compound shipped, and is it stable at room temperature?
This compound is typically shipped at room temperature in the continental US, which suggests it is stable for short periods under these conditions.[1][4] However, upon receipt, it should be stored at the recommended -20°C for the solid compound or -80°C for solutions.
Troubleshooting Guide
Q: My this compound solution appears to have precipitated after thawing. What should I do?
A: Precipitation can occur if the compound's solubility limit is exceeded or due to temperature changes. To redissolve the compound, you can try gentle warming and sonication.[2] It is also crucial to use fresh, anhydrous DMSO, as moisture can reduce solubility.[3] Always ensure the solution is clear before use. If insoluble impurities are observed, they can be removed by filtration.[2]
Q: I am concerned about the stability of this compound in my cell culture medium. How can I check this?
A: The stability of this compound in aqueous media like cell culture medium can be limited. It is best practice to prepare fresh dilutions from the frozen stock solution for each experiment. To assess stability in your specific medium, you can perform a time-course experiment where you incubate the compound in the medium for different durations and then test its activity in a relevant assay (e.g., a cell viability or kinase assay).
Q: What is the maximum concentration of DMSO I can use in my cell-based assays?
A: For most cell-based experiments, the final concentration of DMSO should not exceed 0.1%.[2] If a higher concentration is necessary, it is essential to include a vehicle control (medium with the same DMSO concentration without the compound) to assess any potential solvent-induced effects on the cells.[2]
Data Presentation
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Stability Period | Source(s) |
| Solid | -20°C | ≥ 4 years | [1] |
| Solid | -20°C | 3 years | [2][3] |
| In Solvent | -80°C | 1 year | [2][3] |
| In Solvent | -80°C | 2 years | [4][5] |
| In Solvent | -20°C | 1 year | [4] |
| In Solvent | -20°C | 1 month | [3] |
| In Solvent | 4°C | 1 week (short-term) | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| DMSO | ~10-50 mg/mL | [1][2][3][6] |
| DMF | ~14 mg/mL | [1] |
| Ethanol | Slightly soluble | [1] |
| PBS (pH 7.2) | ~0.20 mg/mL | [1] |
| Water | Insoluble | [2] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Experimental Buffer
This protocol provides a general method for researchers to determine the stability of this compound in their specific aqueous buffer or cell culture medium.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Dilution in Experimental Buffer: Dilute the stock solution to the final working concentration in your experimental buffer of choice (e.g., PBS, cell culture medium).
-
Time-Course Incubation: Aliquot the diluted solution and incubate at the desired temperature (e.g., 37°C for cell culture experiments) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Storage: At each time point, snap-freeze the aliquot in liquid nitrogen and store it at -80°C until analysis.
-
Activity Assay: Analyze the activity of this compound in each sample using a relevant assay. This could be an in vitro kinase assay measuring BUB1 activity or a cell-based assay measuring a downstream effect, such as inhibition of proliferation.
-
Data Analysis: Compare the activity of the incubated samples to the 0-hour time point to determine the percentage of active compound remaining over time.
Visualizations
Caption: BUB1 Kinase Signaling Pathway and Inhibition by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | BUB1 Inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. BAY 1816032 | Checkpoint Control Kinases | Tocris Bioscience [tocris.com]
Navigating Solubility Challenges with BAY-1816032: A Technical Guide
For researchers, scientists, and drug development professionals working with the potent and selective BUB1 kinase inhibitor, BAY-1816032, achieving optimal solubility is critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a sparingly soluble compound in aqueous solutions. It exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is slightly soluble in ethanol and has very low solubility in water and phosphate-buffered saline (PBS).
Q2: I am seeing precipitation when I dilute my this compound stock solution in aqueous media for cell-based assays. What should I do?
A2: This is a common issue due to the hydrophobic nature of this compound. To mitigate precipitation, it is recommended to prepare a high-concentration stock solution in 100% DMSO. When preparing the final working concentration in your aqueous cell culture medium, ensure that the final concentration of DMSO is kept low (typically ≤ 0.1%) to maintain cell health and prevent compound precipitation. It is crucial to add the DMSO stock solution to the aqueous medium while vortexing to ensure rapid and uniform dispersion.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle warming and sonication can be employed to aid in the dissolution of this compound in solvents like DMSO.[1][2] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound. Always refer to the manufacturer's instructions for specific temperature stability information.
Q4: Are there any recommended solvents for preparing stock solutions?
A4: Yes, fresh, anhydrous DMSO is the most recommended solvent for preparing stock solutions of this compound.[3] Using DMSO that has absorbed moisture can reduce the solubility of the compound.[3] DMF is another suitable organic solvent.
Troubleshooting Guide
Issue: Precipitate formation in stock solution over time.
Root Cause Analysis:
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Solvent Quality: The DMSO used may have absorbed moisture, reducing its solvating capacity for hydrophobic compounds.
-
Storage Conditions: Improper storage of the stock solution, such as repeated freeze-thaw cycles or storage at an inappropriate temperature, can lead to precipitation.
Solution Workflow:
Caption: Workflow for addressing precipitation in this compound stock solutions.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers. This data is intended for guidance, and batch-specific solubility should be determined experimentally.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 50 | 93.54 | [3] |
| DMSO | 26.73 | 50 | [4] |
| DMSO | 25 | 46.77 | [2] |
| DMSO | 15 | 28.06 | [1] |
| DMSO | 10 | - | [5] |
| DMF | 14 | - | [5] |
| Ethanol | Slightly soluble | - | [5] |
| PBS (pH 7.2) | 0.20 | - | [5] |
| Water | < 0.1 (insoluble) | - | [1] |
Note: The molarity is calculated based on a molecular weight of 534.51 g/mol .
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculate the required mass of this compound for the desired volume of 10 mM stock solution (Molecular Weight: 534.51 g/mol ). For example, for 1 mL of a 10 mM solution, 5.345 mg of this compound is needed.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) can be applied concurrently.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[3]
Preparation of an In Vivo Formulation
For in vivo experiments, a co-solvent system is often necessary to maintain the solubility of this compound in an aqueous vehicle suitable for administration.
Example Formulation (for oral administration): [1][2]
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure:
Caption: Step-by-step workflow for preparing an in vivo formulation of this compound.
BUB1 Signaling Pathway Overview
This compound is a potent inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase.[3] BUB1 is a key component of the mitotic spindle assembly checkpoint, which ensures proper chromosome segregation during cell division. Inhibition of BUB1's kinase activity can lead to chromosomal mis-segregation and, in combination with other agents like taxanes, can enhance anti-tumor effects.[6]
Caption: The role of BUB1 kinase in mitosis and its inhibition by this compound.
References
- 1. This compound | BUB1 Inhibitor | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BAY 1816032 | Checkpoint Control Kinases | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line-specific responses to BAY-1816032 treatment
Welcome to the technical support center for BAY-1816032, a potent and selective inhibitor of BUB1 kinase. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally bioavailable inhibitor of the serine/threonine kinase BUB1 (budding uninhibited by benzimidazoles 1).[1][2] BUB1 kinase plays a crucial role in the spindle assembly checkpoint (SAC), a key regulatory mechanism that ensures proper chromosome segregation during mitosis.[2][3] Specifically, this compound inhibits the catalytic activity of BUB1, which is involved in centromere cohesion and the correction of attachment errors between microtubules and kinetochores.[1][2] A primary and well-validated downstream target of BUB1 kinase is the phosphorylation of histone H2A at threonine 120 (p-H2A-T120).[1] Inhibition of BUB1 by this compound leads to a reduction in p-H2A-T120 levels, resulting in chromosome mis-segregation and mitotic delay.[1] This disruption of mitotic fidelity is the basis for its anti-tumor activity, particularly its ability to sensitize cancer cells to other therapeutic agents.[1][4][5]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated anti-proliferative activity as a single agent in a wide range of human and mouse tumor cell lines.[1] Notably, it exhibits a relatively uniform effect across many cell lines, with IC50 values for cell proliferation typically falling within the low micromolar range (median IC50 of 1.4 µM).[1] Its efficacy has been particularly highlighted in combination studies in various cancer types, including:
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Triple-Negative Breast Cancer (TNBC): SUM-159, MDA-MB-231, MDA-MB-436, and HCC1937 cell lines.[6][7]
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Non-Small Cell Lung Cancer (NSCLC): NCI-H1299, A549, H2030, and H1975 cell lines.[1][8]
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Prostate Cancer: PC-3, DU145, and 22Rv1 cell lines.[4]
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Cervical Cancer: HeLa cells.[1]
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Glioblastoma and other cancer cell lines. [1]
Q3: What is the primary therapeutic strategy for using this compound?
A3: The principal therapeutic strategy for this compound is not as a standalone cytotoxic agent but as a sensitizer to enhance the efficacy of other anti-cancer therapies.[1][4][5] It has shown significant synergistic or additive effects when combined with:
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Taxanes (Paclitaxel, Docetaxel): By inducing chromosome mis-segregation, this compound enhances the mitotic catastrophe caused by microtubule-stabilizing agents.[1][4]
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PARP Inhibitors (Olaparib): The combination is effective in sensitizing tumor cells, including those with and without BRCA mutations.[6][7]
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ATR Inhibitors. [1]
An important exception is the antagonistic effect observed when combined with cisplatin, which is attributed to the different cell cycle arrest points induced by each compound.[1]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected cell viability reduction with single-agent this compound.
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Possible Cause 1: Sub-optimal concentration range.
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Solution: While the median IC50 is around 1.4 µM, the effective concentration can vary between cell lines.[1] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration range. Start with a broad range (e.g., 0.1 µM to 10 µM) and then narrow it down.
-
-
Possible Cause 2: Cell line insensitivity.
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Possible Cause 3: Issues with compound stability or storage.
Problem 2: Lack of synergistic or additive effect when combining this compound with a taxane or PARP inhibitor.
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Possible Cause 1: Inappropriate drug ratio and scheduling.
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Solution: The synergistic effect is dependent on the concentration and ratio of both drugs. Perform a matrix of concentrations for both this compound and the combination agent to identify the optimal synergistic ratio. The timing of administration can also be critical. Consider pre-treating with one agent before adding the second.
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-
Possible Cause 2: Cell line-specific resistance mechanisms.
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Solution: Some cell lines may possess intrinsic or acquired resistance mechanisms. For taxane resistance, alterations in the spindle assembly checkpoint can play a role.[4] Investigate the status of key cell cycle and DNA damage response proteins in your cell line.
-
-
Possible Cause 3: Incorrect assessment of synergy.
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Solution: Use appropriate software and statistical methods (e.g., Chou-Talalay method for Combination Index) to quantitatively assess synergy, additivity, or antagonism.
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Problem 3: Difficulty in detecting a decrease in phosphorylated Histone H2A (p-H2A-T120) by Western Blot.
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Possible Cause 1: Asynchronous cell population.
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Solution: BUB1 activity and H2A phosphorylation are cell cycle-dependent, peaking in mitosis. To enhance the signal, synchronize the cells in the G2/M phase using agents like nocodazole before treating with this compound. A 1-hour incubation with the compound is often sufficient to see a reduction in p-H2A-T120 in nocodazole-arrested cells.[1]
-
-
Possible Cause 2: Sub-optimal antibody or Western Blot protocol.
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Solution: Use a validated antibody for p-H2A-T120. Histone western blotting can be challenging due to their small size. Ensure efficient transfer to the membrane and use appropriate blocking buffers. Refer to the detailed protocol below.
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-
Possible Cause 3: Insufficient drug concentration or incubation time.
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Solution: Ensure you are using a concentration of this compound that is sufficient to inhibit BUB1 kinase activity in your cells (the IC50 for p-H2A-T120 abrogation in HeLa cells is approximately 29 nM).[1] Perform a time-course experiment to determine the optimal incubation time.
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Data Presentation
Table 1: Single-Agent Antiproliferative Activity (IC50) of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Triple-Negative Breast Cancer | SUM-159 | < 4 |
| Triple-Negative Breast Cancer | MDA-MB-231 | < 4 |
| Triple-Negative Breast Cancer | HCC1937 | 3.56 |
| Mesothelioma | H2052 | 1.2 |
| Mesothelioma | H2452 | 2.8 |
| Mesothelioma | H28 | 3.9 |
| Median of 43 cell lines | - | 1.4 |
Note: IC50 values can vary depending on the assay conditions and incubation times.[1][6]
Table 2: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Endpoint | IC50 (nM) |
| Biochemical Assay (recombinant BUB1) | BUB1 Kinase Activity | 6.1 |
| Cellular Assay (nocodazole-arrested HeLa) | Abrogation of p-H2A-T120 | 29 |
[1]
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., alamarBlue or CellTiter-Glo)
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Cell Seeding: Plate cells in 96-well plates at a density that will not lead to over-confluence at the end of the experiment (e.g., 3,000-8,000 cells/well). Allow cells to adhere for 24 hours.
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Drug Treatment: Prepare serial dilutions of this compound and/or the combination drug in culture medium. Remove the old medium from the wells and add the drug-containing medium. For combination studies, a matrix of concentrations should be prepared.
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Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
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Viability Assessment:
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alamarBlue: Add alamarBlue reagent (10% of the well volume) to each well and incubate for 2-4 hours. Measure fluorescence or absorbance according to the manufacturer's instructions.
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CellTiter-Glo: Follow the manufacturer's protocol to measure luminescence, which correlates with ATP levels and cell viability.
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-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Plot the data and determine the IC50 values using non-linear regression analysis.
Protocol 2: Western Blot for Phosphorylated Histone H2A (p-H2A-T120)
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Cell Treatment and Lysis:
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Seed cells to achieve 70-80% confluency on the day of the experiment.
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Optional: Synchronize cells in G2/M by treating with nocodazole (e.g., 100 ng/mL for 16-18 hours).
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Treat cells with the desired concentrations of this compound for the appropriate duration (e.g., 1-4 hours).
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Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer:
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Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-H2A-T120 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Histone H2A or a loading control like GAPDH or β-actin.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
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Cell Treatment and Harvesting:
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Treat cells with this compound at the desired concentrations and for the desired time.
-
Harvest cells by trypsinization, including the supernatant to collect any floating mitotic cells.
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Wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
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While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
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Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
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Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide at 50 µg/mL) and RNase A (100 µg/mL) in PBS.
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Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
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Analyze the samples on a flow cytometer.
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Use a linear scale for the DNA content channel.
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Gate on single cells to exclude doublets.
-
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. eubopen.org [eubopen.org]
- 3. bayer.com [bayer.com]
- 4. Inhibition of the serine/threonine kinase BUB1 reverses taxane resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. "BUB1 Inhibition Sensitizes TNBC Cell Lines to Chemotherapy and Radioth" by Sushmitha Sriramulu, Shivani Thoidingjam et al. [scholarlycommons.henryford.com]
- 8. BUB1 Inhibition Overcomes Radio- and Chemoradiation Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BAY-1816032 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity during in vivo studies with the BUB1 kinase inhibitor, BAY-1816032.
I. Frequently Asked Questions (FAQs)
Q1: What is the general in vivo safety profile of this compound?
A1: Preclinical studies have demonstrated that this compound possesses a favorable safety profile and is generally well-tolerated.[1][2][3] In a 2-week repeat-dose toxicity study in rats, no clinical signs of toxicity, effects on body weight or food consumption, or treatment-related findings in hematology, clinical biochemistry, or histopathology were observed.[2] Furthermore, tumor xenograft studies have shown excellent tolerability when this compound is administered as a monotherapy or in combination with agents like paclitaxel or olaparib.[1][4][5]
Q2: Are there any known off-target activities of this compound that could contribute to toxicity?
A2: this compound is a highly selective kinase inhibitor.[3][4] Safety pharmacology screening against a panel of 87 receptors, ion channels, transporters, and enzymes at a concentration of 10 µM showed no significant off-target activity, with the exception of binding to the human Adenosine transporter.[2] Minor interactions were noted with COX-1, PDE4, Adenosine A2A, GABAA, and Na channels, but at levels significantly higher than the IC50 for BUB1 inhibition.[2]
Q3: What is the genotoxic potential of this compound?
A3: In vitro assessments, including a Mini Ames screen and a micronucleus screen, have indicated no mutagenic potential for this compound.[2]
Q4: Does this compound exhibit cytotoxicity?
A4: In vitro studies have shown that this compound is not cytotoxic.[2]
Q5: What are the expected effects of this compound on mitosis, and could this lead to toxicity?
A5: As a BUB1 kinase inhibitor, this compound's mechanism of action involves the disruption of the spindle assembly checkpoint, leading to chromosome mis-segregation, particularly when combined with taxanes.[1][3][5] While this is the intended anti-tumor effect, it is crucial to monitor for any signs of toxicity that could arise from mitotic disruption in non-tumor tissues. However, preclinical studies have not reported significant toxicity related to this mechanism.[1]
II. Troubleshooting Guide
While this compound has a favorable safety profile, it is essential to have a plan for addressing any unexpected observations during in vivo studies. This guide provides potential issues and troubleshooting steps.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Weight Loss or Reduced Food Consumption | Although not reported in preclinical studies, this could be an early sign of intolerance in a specific model or with a particular combination agent. | 1. Confirm Dosing Accuracy: Verify the formulation, concentration, and administration volume of this compound and any co-administered agents. 2. Monitor Animal Health: Increase the frequency of animal monitoring (e.g., daily or twice daily) for clinical signs of distress. 3. Consider Dose Reduction: If weight loss is significant and persistent, consider a dose reduction of this compound or the combination agent. 4. Evaluate Vehicle Effects: Ensure the vehicle (e.g., PEG400/water) is not contributing to the observed effects by including a vehicle-only control group. |
| Signs of Gastrointestinal (GI) Distress (e.g., diarrhea, hunched posture) | While not a reported toxicity for this compound, GI issues can be a side effect of some kinase inhibitors. | 1. Assess Stool Consistency: Monitor and score stool consistency daily. 2. Supportive Care: Provide supportive care as per institutional guidelines (e.g., hydration). 3. Histopathological Analysis: At the end of the study, ensure a thorough histopathological examination of the GI tract is performed. |
| Neutropenia or Other Hematological Abnormalities | Not reported for this compound, but a known side effect of some anti-mitotic agents. | 1. Complete Blood Count (CBC): If unexpected signs of illness occur, consider performing interim CBCs on a subset of animals. 2. Review Combination Agent Profile: If used in combination, review the known toxicity profile of the other agent for potential hematological effects. |
III. Data Presentation: Summary of Preclinical Safety Findings
Table 1: In Vitro Safety Profile of this compound
| Assay | Result | Reference |
| Genotoxicity (Mini Ames screen) | No mutagenic potential | [2] |
| Genotoxicity (In vitro micronucleus screen) | No mutagenic potential | [2] |
| Cytotoxicity | Not cytotoxic | [2] |
| Off-Target Activity (Panel of 87 targets @ 10 µM) | No significant off-target activity (except human Adenosine transporter) | [2] |
Table 2: In Vivo Tolerability of this compound in a 2-Week Rat Study
| Parameter | Observation | Reference |
| Clinical Signs | None reported | [2] |
| Body Weight | No effect | [2] |
| Food Consumption | No effect | [2] |
| Hematology | No treatment-related findings | [2] |
| Clinical Biochemistry | No treatment-related findings | [2] |
| Histopathology | No treatment-related findings | [2] |
IV. Experimental Protocols
Protocol 1: General In Vivo Tolerability Assessment
-
Animal Model: Select a relevant rodent or non-rodent species.
-
Dosing:
-
Administer this compound via the appropriate route (e.g., oral gavage).
-
Include a vehicle control group and at least three dose levels of this compound.
-
If used in combination, include arms for the single agents and the combination.
-
-
Monitoring:
-
Record body weight and food consumption at least twice weekly.
-
Perform daily clinical observations for any signs of toxicity or distress.
-
-
Terminal Procedures:
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At the end of the study, collect blood for complete blood counts and clinical chemistry analysis.
-
Perform a full necropsy and collect a comprehensive set of tissues for histopathological examination.
-
V. Visualizations
Caption: Mechanism of Action of this compound in Mitosis.
Caption: Experimental Workflow for In Vivo Toxicity Assessment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. bayer.com [bayer.com]
- 3. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to BAY-1816032 in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BUB1 kinase inhibitor, BAY-1816032. The information provided is intended to help overcome challenges related to drug resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the serine/threonine kinase BUB1 (Budding Uninhibited by Benzimidazoles 1). BUB1 is a crucial component of the spindle assembly checkpoint (SAC), a major regulator of mitosis that ensures proper chromosome segregation.[1] By inhibiting the kinase activity of BUB1, this compound disrupts the SAC, leading to chromosome missegregation and subsequent cell death in cancer cells.[2] It has been shown to be particularly effective in sensitizing tumor cells to other anticancer agents like taxanes, PARP inhibitors, and ATR inhibitors.[2]
Q2: My cancer cell line shows high intrinsic resistance to this compound. What are the possible reasons?
A2: High intrinsic resistance to this compound could be due to several factors:
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Low BUB1 expression: The target of this compound is BUB1 kinase. Cell lines with inherently low BUB1 expression may not be dependent on its activity for survival and proliferation.
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Overexpression of drug efflux pumps: ABC transporters can actively pump drugs out of the cell, reducing the intracellular concentration of this compound to sub-therapeutic levels.
-
Presence of mutations in the BUB1 kinase domain: Pre-existing mutations in the ATP-binding pocket of BUB1 could prevent this compound from binding effectively.
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Redundant signaling pathways: Cancer cells may have active compensatory signaling pathways that bypass the need for BUB1 kinase activity in mitosis.
Q3: My cancer cell line initially responded to this compound but has now developed resistance. What are the potential mechanisms of acquired resistance?
A3: Acquired resistance to this compound can emerge through various mechanisms, including:
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Upregulation of BUB1 expression: Cells may increase the expression of the target protein to overcome the inhibitory effect of the drug.
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Acquisition of mutations in the BUB1 gene: Similar to intrinsic resistance, mutations in the BUB1 kinase domain can arise under selective pressure, reducing the binding affinity of this compound.
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Activation of bypass signaling pathways: Cancer cells can adapt by activating alternative pathways that allow them to complete mitosis and proliferate despite the inhibition of BUB1. For example, upregulation of other mitotic kinases could potentially compensate for the loss of BUB1 activity.
-
Increased drug efflux: Upregulation of ABC transporters is a common mechanism of acquired drug resistance.
-
Alterations in downstream signaling: Changes in the expression or function of proteins downstream of BUB1 could render the cells less dependent on its kinase activity.
Q4: How can I confirm that my cell line has developed resistance to this compound?
A4: Resistance can be confirmed by performing a dose-response assay (e.g., MTT or CellTiter-Glo) and comparing the IC50 value of the suspected resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Problem 1: Sub-optimal or no effect of this compound in sensitive cell lines.
| Possible Cause | Troubleshooting Step |
| Incorrect drug concentration | Verify the calculated concentrations and perform a dose-response curve to determine the optimal working concentration for your specific cell line. |
| Drug degradation | Ensure proper storage of this compound stock solutions (aliquoted and stored at -80°C). Prepare fresh working dilutions for each experiment. |
| Cell culture conditions | Maintain consistent cell passage numbers and ensure cells are in the logarithmic growth phase during treatment. High cell confluency can affect drug response. |
| Assay variability | Optimize cell seeding density and incubation times for your viability assay. Include appropriate positive and negative controls. |
Problem 2: Suspected acquired resistance to this compound.
| Investigative Question | Experimental Approach |
| Has the IC50 value increased? | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) comparing the parental and suspected resistant cell lines. |
| Is BUB1 expression altered? | Analyze BUB1 protein levels by Western blot and mRNA levels by qRT-PCR in both parental and resistant cell lines. |
| Are there mutations in the BUB1 gene? | Sequence the BUB1 gene, particularly the kinase domain, in both cell lines to identify potential mutations. |
| Is drug efflux increased? | Use a fluorescent dye exclusion assay (e.g., with Rhodamine 123) or Western blot for common ABC transporters (e.g., P-gp/MDR1) to assess drug efflux pump activity and expression. |
| Is the mitotic checkpoint compromised? | Perform cell cycle analysis by flow cytometry after treatment with a microtubule-depolymerizing agent (e.g., nocodazole) to assess the integrity of the spindle assembly checkpoint. |
| Are there changes in downstream signaling? | Analyze the phosphorylation status of known BUB1 substrates (e.g., H2A at T120) by Western blot. |
Problem 3: Difficulty in overcoming resistance to this compound.
| Strategy | Experimental Approach |
| Combination Therapy | Based on the literature, this compound shows synergistic effects with taxanes (e.g., paclitaxel, docetaxel), PARP inhibitors (e.g., olaparib), and ATR inhibitors.[2][3] Perform combination index (CI) assays to determine if these combinations can overcome resistance in your cell line. |
| Targeting Bypass Pathways | If a specific bypass pathway is identified (e.g., through RNA sequencing or proteomic analysis), use a targeted inhibitor for a key component of that pathway in combination with this compound. |
| Inhibiting Drug Efflux | If increased drug efflux is confirmed, co-administer this compound with a known ABC transporter inhibitor (e.g., verapamil, tariquidar) to see if sensitivity is restored. |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | ~1.4 (median for various cell lines) | [4] |
| SUM159 | Triple-Negative Breast Cancer | Not specified, used at 1µM | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified, used at 1µM | [5] |
| A549 | Non-Small Cell Lung Cancer | 1.1 - 5.1 | [1] |
| H2030 | Non-Small Cell Lung Cancer | 1.1 - 5.1 | [1] |
| H1975 | Non-Small Cell Lung Cancer | 1.1 - 5.1 | [1] |
| Calu-1 | Non-Small Cell Lung Cancer | 1.1 - 5.1 | [1] |
| PC3 | Prostate Cancer | Not specified, used in combination | [6] |
| C4-2B | Prostate Cancer | Not specified, used in combination | [7] |
| Saos2 | Osteosarcoma | Not specified, used at 2.5, 5, 10 µM | [8] |
| U2OS | Osteosarcoma | Not specified, used at 2.5, 5, 10 µM | [8] |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
-
Determine the initial IC50: Perform a dose-response curve with this compound on the parental cancer cell line to determine the initial IC50 value.
-
Initial drug exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20-IC30 for an extended period.
-
Gradual dose escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitor cell viability: At each concentration, monitor cell viability and proliferation. Allow the cells to recover and resume normal growth before the next dose escalation.
-
Establish the resistant clone: Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
Characterize the resistant cell line: Once established, characterize the resistant cell line by determining its new IC50 and investigating the potential mechanisms of resistance as outlined in the troubleshooting guide.
Protocol 2: Western Blot for BUB1 Signaling
-
Cell Lysis: Lyse parental and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BUB1, phospho-H2A (T120), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Immunofluorescence for Mitotic Spindle Analysis
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish.
-
Drug Treatment: Treat the cells with this compound and/or other compounds as required.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against α-tubulin (for microtubules) and γ-tubulin (for centrosomes) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Stain the DNA with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Visualizations
Caption: BUB1 Signaling Pathway in Mitosis and Inhibition by this compound.
Caption: Experimental Workflow for Investigating and Overcoming Resistance to this compound.
Caption: Rationale for Combination Therapies with this compound.
References
- 1. BUB1 Inhibition Overcomes Radio- and Chemoradiation Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Inhibition of the serine/threonine kinase BUB1 reverses taxane resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of BUB1 suppresses tumorigenesis of osteosarcoma via blocking of PI3K/Akt and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
BUB1 Kinase Inhibitors: A Comparative Analysis of BAY-1816032 and BAY-320
In the landscape of mitotic checkpoint inhibitors, Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase has emerged as a promising target for anti-cancer therapies. Two notable small molecule inhibitors developed to target BUB1 are BAY-1816032 and BAY-320. This guide provides a detailed, data-driven comparison of these two compounds to assist researchers and drug development professionals in selecting the appropriate tool for their studies. Based on available preclinical data, This compound demonstrates superior qualities as a BUB1 inhibitor, primarily owing to its significantly higher potency, excellent selectivity, and proven in vivo bioavailability and efficacy, characteristics that are limited or absent in BAY-320.
At a Glance: Key Differences
| Feature | This compound | BAY-320 |
| Biochemical Potency (IC50) | 6.1 - 7 nM | 680 nM |
| Cellular Potency (H2A Phos.) | 29 nM | 560 nM |
| Kinase Selectivity | Highly selective across >400 kinases | Modest cross-reactivity |
| In Vivo Bioavailability | Orally bioavailable | Not suitable for in vivo studies |
| In Vivo Efficacy | Demonstrates anti-tumor activity in combination therapies | No reported in vivo efficacy |
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data available for both inhibitors, highlighting the superior profile of this compound.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | This compound | BAY-320 | Reference(s) |
| BUB1 Enzymatic IC50 | 6.1 nM[1], 7 nM[2][3] | 680 nM[4][5] | [1][2][4][5] |
| Cellular H2A-pT120 IC50 | 29 nM (HeLa cells)[2] | 560 nM (HeLa cells)[4] | [2][4] |
| Target Residence Time | 87 minutes[2] | Not Reported | [2][3] |
| Cell Proliferation IC50 | 1.4 µM (median, various cell lines)[2][3] | 10 µM (reduces colony formation)[4] | [2][6][4] |
Table 2: Selectivity and In Vivo Properties
| Parameter | This compound | BAY-320 | Reference(s) |
| Kinase Selectivity Profile | Highly selective against a panel of 395-403 kinases[1][2][3]. | Modest cross-reactivity against a panel of 222 kinases at 10 µM[5][7]. | [1][2][3][5][7] |
| Oral Bioavailability | Yes[1] | Limited pharmacokinetic properties, not suitable for in vivo studies. | [1][6] |
| In Vivo Efficacy | As a single agent, marginally inhibits tumor growth. In combination with paclitaxel or olaparib, strongly reduces tumor size in xenograft models[2][8]. | Not reported due to poor pharmacokinetics[6]. | [2][6][8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental designs, the following diagrams are provided.
Caption: BUB1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for BUB1 Inhibition Assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
In Vitro BUB1 Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of the compounds on BUB1 kinase activity.
Objective: To determine the IC50 value of a test compound against recombinant BUB1 kinase.
Materials:
-
Recombinant human BUB1 kinase domain (e.g., amino acids 704-1085).
-
Histone H2A as a substrate.
-
ATP.
-
Test compounds (this compound or BAY-320) at various concentrations.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagents: Primary antibody against phosphorylated Histone H2A at Threonine 120 (H2A-pT120), and a secondary antibody conjugate for detection (e.g., HRP-conjugated for chemiluminescence or a fluorescent tag for TR-FRET).
-
96-well or 384-well plates.
-
Plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.
-
Add the recombinant BUB1 kinase and the Histone H2A substrate to the wells of the microplate.
-
Add the diluted test compounds to the wells. Include controls with DMSO only (no inhibitor) and wells with no enzyme (background).
-
Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP should be kept constant, often near the Km value for BUB1.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction, for example, by adding EDTA.
-
Detect the level of H2A-pT120. For an immunoblot-based assay, the reaction mixture is run on an SDS-PAGE gel, transferred to a membrane, and probed with the specific antibodies[9][10]. For a plate-based assay like TR-FRET, detection reagents are added, and the plate is read using a suitable plate reader[6].
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Phospho-Histone H2A (H2A-pT120) Assay
This assay measures the ability of an inhibitor to engage and inhibit BUB1 in a cellular context.
Objective: To determine the cellular IC50 of a test compound for the inhibition of BUB1-mediated H2A phosphorylation.
Materials:
-
Human cell line (e.g., HeLa).
-
Cell culture medium and supplements.
-
Mitotic arresting agent (e.g., Nocodazole).
-
Test compounds (this compound or BAY-320).
-
Lysis buffer.
-
Antibodies: anti-H2A-pT120 and a loading control (e.g., anti-total H2A or anti-actin).
-
SDS-PAGE and Western blotting equipment.
-
Alternatively, kits for flow cytometry or in-cell Western assays can be used[11][12][13].
Procedure:
-
Seed cells (e.g., HeLa) in culture plates and allow them to adhere overnight.
-
Treat the cells with a mitotic arresting agent like nocodazole to enrich the population of cells in mitosis, where BUB1 is active.
-
Add serial dilutions of the test compound to the cells and incubate for a defined period (e.g., 1-3 hours).
-
Harvest the cells and prepare cell lysates using an appropriate lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with the primary antibody against H2A-pT120.
-
After incubation with a suitable secondary antibody, visualize the bands and quantify their intensity.
-
Normalize the H2A-pT120 signal to a loading control.
-
Calculate the percentage of inhibition at each compound concentration and determine the cellular IC50 as described for the in vitro assay.
Conclusion: this compound as the Superior BUB1 Inhibitor
While both this compound and BAY-320 are capable of inhibiting BUB1 kinase, the evidence strongly indicates that This compound is the superior inhibitor for preclinical and potentially clinical development . Its nanomolar potency in both biochemical and cellular assays is approximately 100-fold greater than that of BAY-320. Furthermore, its high selectivity minimizes the potential for off-target effects, a crucial aspect for a therapeutic candidate.
The most significant differentiator is the suitability of this compound for in vivo studies. Its oral bioavailability and demonstrated efficacy in animal models, especially in combination with standard-of-care agents like taxanes and PARP inhibitors, position it as a viable drug candidate[6][8]. In contrast, the limited pharmacokinetic properties of BAY-320 make it unsuitable for such in vivo validation, confining its use to in vitro and cell-based experiments as a tool compound[6]. Therefore, for researchers aiming to investigate the therapeutic potential of BUB1 inhibition in a preclinical setting, this compound is the unequivocally better choice.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BAY-320|BAY320 [dcchemicals.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
- 9. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. welcome.cytekbio.com [welcome.cytekbio.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. merckmillipore.com [merckmillipore.com]
Validating BUB1 Kinase Inhibition: A Comparative Guide to BAY-1816032
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BAY-1816032, a potent and selective BUB1 kinase inhibitor, with other known inhibitors. Supporting experimental data and detailed protocols are presented to aid in the validation of BUB1 kinase inhibition in preclinical research.
Introduction to BUB1 Kinase and Inhibition
Budding uninhibited by benzimidazoles 1 (BUB1) is a crucial serine/threonine kinase involved in the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis.[1][2][3][4] Its kinase activity is essential for the phosphorylation of histone H2A at threonine 120 (H2A-pT120), a key event for the recruitment of shugoshin proteins (Sgo1/2) to the centromere to protect centromeric cohesion.[1][2][5] Furthermore, BUB1 plays a role in the correct localization of the chromosomal passenger complex (CPC), which is vital for correcting attachment errors.[5][6] Given its critical role in cell division, BUB1 has emerged as an attractive target for anticancer drug development.
This compound is a novel, orally bioavailable small molecule inhibitor of BUB1 kinase.[7][8] This guide details its performance in comparison to other BUB1 inhibitors and provides methodologies for its validation.
Comparative Performance of BUB1 Kinase Inhibitors
The following table summarizes the in vitro potency of this compound against other BUB1 inhibitors.
| Inhibitor | Target | IC50 (nM) | Kd (nM) | Assay Type | Reference |
| This compound | Recombinant human BUB1 catalytic domain | 6.1 - 7 | 2.1 - 3.3 | TR-FRET, SPR, Kinome Scan | [3][7][8] |
| BAY-320 | Recombinant human BUB1 | ~680 | - | In vitro kinase assay | [1] |
| 2OH-BNPP1 | Recombinant human BUB1 | ~250 - 600 | - | In vitro kinase assay | [1] |
Key Findings:
-
This compound demonstrates significantly higher potency against BUB1 kinase compared to earlier inhibitors like BAY-320 and 2OH-BNPP1.[1][7][8]
-
It exhibits excellent selectivity, with a kinase panel screen against 395 kinases showing minimal off-target effects.[8]
-
This compound also shows a long target residence time of 87 minutes, suggesting sustained inhibition.[8]
In cellular assays, this compound effectively inhibits the phosphorylation of histone H2A at Thr-120 in HeLa cells with an IC50 of 29 nM.[8] As a single agent, it inhibits the proliferation of various tumor cell lines with a median IC50 of 1.4 μM.[8]
Experimental Protocols for Validation
In Vitro BUB1 Kinase Inhibition Assay (TR-FRET)
This assay quantifies the inhibitory activity of compounds against the recombinant catalytic domain of human BUB1.
Materials:
-
Recombinant human BUB1 catalytic domain (amino acids 704–1085)
-
ATP
-
Test compounds (e.g., this compound)
-
TR-FRET detection reagents
-
384-well plates
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the recombinant BUB1 kinase domain.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the desired time.
-
Stop the reaction and add the TR-FRET detection reagents.
-
Read the plate on a suitable TR-FRET plate reader.
-
Calculate IC50 values from the resulting dose-response curves.
Cellular Assay for Histone H2A Phosphorylation
This assay validates the ability of the inhibitor to engage and inhibit BUB1 in a cellular context by measuring the phosphorylation of its direct substrate, histone H2A.
Materials:
-
HeLa cells
-
Nocodazole
-
Test compounds (e.g., this compound)
-
Antibodies: anti-phospho-Histone H2A (Thr120) and a loading control (e.g., total Histone H2A or GAPDH)
-
Western blotting or immunofluorescence reagents
Protocol (Western Blotting):
-
Seed HeLa cells and allow them to adhere.
-
Arrest cells in mitosis by treating with nocodazole.
-
Treat the arrested cells with various concentrations of the test compound for 1 hour.
-
Lyse the cells and collect the protein extracts.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with the anti-phospho-H2A (Thr120) antibody and the loading control antibody.
-
Detect the signals using an appropriate secondary antibody and imaging system.
-
Quantify the band intensities to determine the IC50 for the inhibition of H2A phosphorylation.[8]
Cell Proliferation Assay
This assay assesses the effect of BUB1 inhibition on the growth of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, SUM-149, MDA-MB-436)[7]
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound)
-
Cell viability reagent (e.g., AlamarBlue)
-
384-well plates
Protocol:
-
Plate cells in 384-well plates at a suitable density (e.g., 600-800 cells per well).[7]
-
After 24 hours, treat the cells with a range of concentrations of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent and incubate as per the manufacturer's instructions.
-
Measure the fluorescence or absorbance to determine cell viability.
-
Calculate the IC50 for cell proliferation inhibition.
Signaling Pathways and Experimental Workflows
Combination Therapies
Research indicates that this compound has synergistic or additive effects when combined with other anticancer agents.[8] Notably, it enhances the efficacy of:
-
Taxanes (Paclitaxel, Docetaxel): Combination with low concentrations of paclitaxel leads to a significant increase in chromosome mis-segregation and mitotic delay.[5][8] In xenograft models of triple-negative breast cancer, the combination of this compound with paclitaxel resulted in a strong and statistically significant reduction in tumor size compared to monotherapy.[5][8]
-
PARP Inhibitors (e.g., Olaparib): Synergistic effects are observed in cellular assays, and in vivo studies with olaparib showed a significant delay in tumor outgrowth.[5][9]
-
ATR Inhibitors: this compound shows synergy with ATR inhibitors in ATM-proficient cells.[5]
Conversely, the combination with cisplatin has been reported to be antagonistic.[5]
Conclusion
This compound is a potent, selective, and bioavailable inhibitor of BUB1 kinase. The experimental data strongly supports its use as a chemical probe to investigate BUB1 biology and as a promising candidate for further clinical development, particularly in combination with taxanes and PARP inhibitors. The provided protocols offer a robust framework for validating its activity and exploring its therapeutic potential.
References
- 1. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eubopen.org [eubopen.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. bayer.com [bayer.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of BAY-1816032: A Profile of a Highly Selective BUB1 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Cross-Reactivity and Selectivity of BAY-1816032 Compared to Other Kinase Inhibitors.
This compound is a potent, orally bioavailable, first-in-class inhibitor of the mitotic checkpoint serine/threonine kinase BUB1 (budding uninhibited by benzimidazoles 1).[1][2] The catalytic activity of BUB1 is crucial for correcting spindle attachment errors and ensuring proper chromosome segregation during mitosis.[3][4][5] This guide provides a detailed comparison of the selectivity and cross-reactivity profile of this compound against other kinase inhibitors, supported by key experimental data and methodologies to aid in research and development decisions.
Potency and Selectivity Profile of this compound
This compound demonstrates exceptional potency for its intended target, BUB1 kinase, with inhibitory concentrations in the low nanomolar range across various biochemical and binding assays.[3][6] Its high selectivity is a critical attribute, minimizing the potential for off-target effects.
Table 1: Biochemical Potency of this compound against BUB1 Kinase
| Assay Type | Parameter | Value | Reference |
| Biochemical TR-FRET (10 µM ATP) | IC50 | 6.1 ± 2.5 nM | [3] |
| Biochemical Assay (low ATP) | IC50 | 6.5 nM | [6] |
| Equilibrium Binding (ePCA) | IC50 | 1.0 ± 0.5 nM | [3][6] |
| KINOMEscan Binding | Kd | 3.3 nM | [3][6] |
| Surface Plasmon Resonance (SPR) | Kd | 2.1 nM | [6] |
| Cellular Target Engagement (p-H2A) | IC50 | 29 ± 23 nM | [2][3][7] |
IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; ePCA: Enzyme Fragment Complementation Assay.
Kinome-Wide Selectivity Screening
The selectivity of this compound was extensively profiled against a broad panel of human kinases. In a comprehensive KINOMEscan assay testing against 403 kinases, this compound displayed a highly selective binding profile.[3][8]
Table 2: Kinase Selectivity Profile of this compound (1 µM)
| Target | Kd (nM) | Selectivity Fold (vs. BUB1 Kd of 3.3 nM) | Reference |
| BUB1 (Primary Target) | 3.3 | - | [3][6] |
| STK10 (LOK) | 57 | ~17-fold | [6] |
| CDC42BPG (DMPK2) | 850 | ~257-fold | [6][9] |
| DDR1 | 2300 | ~697-fold | [6][9] |
Crucially, while STK10 (LOK) was identified as the most prominent off-target in biochemical binding assays, subsequent cellular assays showed that this compound did not inhibit the phosphorylation of the LOK substrate ezrin, confirming the exquisite selectivity of this compound within a cellular context.[3]
Comparative Selectivity: this compound vs. ATR Inhibitors
Inhibition of BUB1 by this compound has been shown to sensitize cancer cells to other DNA damage response (DDR) inhibitors, particularly Ataxia Telangiectasia and Rad3-related (ATR) inhibitors.[3][4] ATR is a critical kinase in the DDR pathway.[10] Therefore, comparing the selectivity profile of this compound to that of clinical-stage ATR inhibitors provides a relevant context for its use in combination therapies.
Table 3: Selectivity Comparison of this compound and Representative ATR Inhibitors
| Compound | Primary Target | IC50 (nM) | Key Selectivity Notes | Reference |
| This compound | BUB1 | 6.1 | ~17-fold selective over the closest off-target (STK10) in a 403-kinase panel. | |
| Elimusertib (BAY-1895344) | ATR | 7 | Described as a "highly selective" ATR inhibitor. | [11] |
| Ceralasertib (AZD6738) | ATR | 1 | An orally active and selective ATR kinase inhibitor. | [11] |
| Berzosertib (VE-822) | ATR | 19 | Shows minimal activity against related PIKK family kinases (ATM, DNA-PK, mTOR). | [11] |
| RP-3500 | ATR | N/A | >2,000-fold selectivity compared to other kinases, including ATM, DNA-PK, and PI3Kα. | [10] |
N/A: Not Available in the reviewed sources.
This comparison highlights that while several highly selective ATR inhibitors exist, this compound possesses a similarly impressive and well-characterized selectivity profile for its distinct target, BUB1.
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the methods used for characterization, the following diagrams are provided.
Caption: BUB1 kinase signaling pathway in mitotic checkpoint control.
Caption: Workflow for KINOMEscan selectivity profiling.
Caption: Workflow for cellular target engagement assay.
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of selectivity data.
Kinase Selectivity Profiling (KINOMEscan)
The kinase selectivity of this compound was determined using an active site-directed competition-binding assay (KINOMEscan, DiscoverX).[3]
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged human kinases. The amount of kinase captured on the solid support is measured via quantitative PCR of the DNA tag.
-
Initial Screen: this compound was initially screened at concentrations of 100 nM and 1,000 nM against a panel of 403 human kinases.[3][8]
-
Data Analysis: The results are reported as percent of remaining activity compared to a DMSO control. A lower percentage indicates stronger binding and inhibition.
-
Kd Determination: For kinases that showed significant inhibition (e.g., >60% at 100 nM), a full dose-response curve was generated to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.[3][9]
Cellular Target Engagement Assay (p-H2A IC50)
This assay confirms that the compound engages and inhibits its target in a cellular environment.[2][3]
-
Cell Culture and Arrest: HeLa cells are cultured under standard conditions. To enrich for the mitotic cell population where BUB1 is active, cells are treated with a mitotic arresting agent like nocodazole.
-
Compound Incubation: The nocodazole-arrested cells are then incubated with various concentrations of this compound for a defined period (e.g., 1 hour).[3]
-
Lysis and Protein Analysis: Cells are lysed, and protein extracts are subjected to SDS-PAGE and Western blotting.
-
Detection: Blots are probed with an antibody specific for the phosphorylated form of histone H2A at threonine 120 (p-H2A T120), the best-validated substrate of BUB1 kinase.[3] An antibody for total H2A or a loading control (e.g., GAPDH) is used for normalization.
-
Quantification: The band intensities are quantified, and the dose-dependent inhibition of H2A-T120 phosphorylation is used to calculate the cellular IC50 value.[3]
Biochemical Potency Assays (TR-FRET & SPR)
These in vitro assays provide precise measurements of inhibitor potency and binding kinetics.
-
TR-FRET Assay: This assay measures the inhibition of the recombinant catalytic domain of human BUB1.[3][8] It typically involves a biotinylated BUB1 substrate and a lanthanide-labeled anti-phospho-substrate antibody. Inhibition of phosphorylation by this compound leads to a decrease in the FRET signal, from which an IC50 is determined.
-
Surface Plasmon Resonance (SPR): This technique measures real-time binding kinetics.[3][6] The biotinylated catalytic domain of BUB1 is immobilized on a sensor chip. Different concentrations of this compound are flowed over the chip, and the association (kon) and dissociation (koff) rates are measured. These rates are used to calculate the dissociation constant (Kd = koff/kon) and the target residence time.[3][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
- 6. eubopen.org [eubopen.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
BAY-1816032: A Potent and Selective Alternative to BUB1 Gene Knockdown for Mitotic Checkpoint Inhibition
For researchers, scientists, and drug development professionals, the precise modulation of the spindle assembly checkpoint (SAC) component, Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase, is a critical area of investigation in oncology. While gene knockdown techniques like siRNA have been instrumental in elucidating BUB1 function, the advent of small molecule inhibitors such as BAY-1816032 offers a potent, selective, and transient alternative. This guide provides an objective comparison of this compound and BUB1 gene knockdown, supported by experimental data, to aid in the selection of the most appropriate research methodology.
This compound is a novel, orally bioavailable inhibitor of the catalytic activity of the BUB1 mitotic checkpoint protein.[1][2] BUB1 itself is a serine/threonine kinase that plays a pivotal role in the establishment of the mitotic spindle checkpoint and ensuring accurate chromosome segregation.[3] Dysregulation of BUB1 has been implicated in tumorigenesis, making it an attractive therapeutic target.[3][4] Both inhibition with this compound and BUB1 gene knockdown have been shown to suppress tumor growth and sensitize cancer cells to other therapies.[2][4]
Comparative Performance: this compound vs. BUB1 Gene Knockdown
The primary distinction between the two approaches lies in the nature and specificity of BUB1 inhibition. This compound acts as a direct, ATP-competitive inhibitor of the BUB1 kinase domain, offering a rapid and reversible means of modulating its catalytic function.[2] In contrast, gene knockdown via siRNA targets BUB1 mRNA, leading to a reduction in the total BUB1 protein level. This effect is typically slower to manifest and can be longer-lasting.
Recent studies have directly compared the efficacy of this compound and BUB1 gene knockdown in cancer cell lines. In osteosarcoma cells, both methods were shown to suppress cell proliferation, migration, and invasion, and to induce apoptosis.[4] Notably, both approaches also led to a reduction in tumor growth in vivo.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies, highlighting the performance of this compound and BUB1 gene knockdown in various assays.
Table 1: In Vitro Performance Comparison
| Parameter | This compound | BUB1 Gene Knockdown (siRNA) | Cell Lines | Reference |
| IC50 (Proliferation) | 7 nM (enzymatic)[5], Median 1.4 µM (cellular)[5] | Not Applicable | Various cancer cell lines | [5] |
| Inhibition of p-H2A (Thr-120) | IC50 of 29 nM | Significant reduction | HeLa | [5] |
| Cell Viability Reduction | Dose-dependent decrease | Significant decrease | Saos2, U2OS | [4] |
| Apoptosis Induction | Increased apoptosis | Increased apoptosis | Saos2, U2OS | [4] |
| Migration Inhibition | Significant reduction | Significant reduction | Saos2, U2OS | [4] |
| Invasion Inhibition | Significant reduction | Significant reduction | Saos2, U2OS | [4] |
Table 2: In Vivo Performance Comparison (Osteosarcoma Xenograft Model)
| Parameter | This compound Treatment | BUB1 Knockdown (shRNA) | Host | Reference |
| Tumor Volume Reduction | Significant regression | Significant regression | Nude mice | [4] |
| Tumor Weight Reduction | Significant decrease | Significant decrease | Nude mice | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: BUB1 Signaling Pathway and Points of Intervention.
References
Head-to-Head Comparison: BUB1 Kinase Inhibitors BAY-1816032 and 2OH-BNPP1
A Detailed Analysis for Researchers and Drug Development Professionals
In the landscape of cancer therapeutics, targeting mitotic checkpoints has emerged as a promising strategy. Budding uninhibited by benzimidazoles 1 (BUB1) is a serine/threonine kinase that plays a central role in the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis. Its inhibition represents a potential avenue for inducing mitotic catastrophe and cell death in cancer cells. This guide provides a head-to-head comparison of two BUB1 kinase inhibitors, BAY-1816032 and 2OH-BNPP1, with a focus on their performance based on available experimental data.
Executive Summary
This compound is a potent, selective, and orally bioavailable BUB1 kinase inhibitor that demonstrates significant cellular activity and in vivo efficacy, particularly in combination with taxanes. In contrast, while 2OH-BNPP1 shows in vitro inhibitory activity against BUB1 kinase, its effectiveness in a cellular context has been questioned in comparative studies with close analogs of this compound. This comparison suggests that this compound is a more robust tool for investigating BUB1 kinase function and holds greater therapeutic potential.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of this compound and 2OH-BNPP1 based on published experimental data.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | 2OH-BNPP1 | Reference |
| BUB1 Kinase Inhibition IC50 | 7 nM | ~250 - 600 nM | [1][2][3] |
| Cellular H2A-pT120 Inhibition IC50 | 29 nM (HeLa cells) | Not consistently observed | [1][3] |
| Kinase Selectivity | Highly selective over a panel of 395 kinases | Unselective, inhibits multiple other kinases | [2][3] |
| Target Residence Time | 87 minutes | Not Reported | [2] |
Table 2: Cellular and In Vivo Activity
| Parameter | This compound | 2OH-BNPP1 | Reference |
| Tumor Cell Proliferation Inhibition | Median IC50 of 1.4 µM across various cell lines | Activity reported, but specific IC50 values are less consistently documented | [2] |
| Synergy with other agents | Synergistic or additive with taxanes (paclitaxel, docetaxel), ATR inhibitors, and PARP inhibitors | Not extensively reported | [1] |
| In Vivo Efficacy | Marginal as a single agent, but strong tumor growth reduction in combination with paclitaxel | Limited in vivo data available | [2] |
| Oral Bioavailability | Yes | Not Reported | [2] |
Mechanism of Action and Signaling Pathway
Both this compound and 2OH-BNPP1 are designed to inhibit the kinase activity of BUB1. BUB1's primary role in the spindle assembly checkpoint is to ensure that sister chromatids are correctly attached to the mitotic spindle before the cell proceeds to anaphase. A key substrate of BUB1 is histone H2A, which it phosphorylates at threonine 120 (H2A-pT120). This phosphorylation event is crucial for the recruitment of Shugoshin (SGO1), a protein that protects centromeric cohesion.
By inhibiting BUB1 kinase activity, these compounds prevent the phosphorylation of H2A, leading to a cascade of events including the mislocalization of SGO1, premature sister chromatid separation, chromosome missegregation, and ultimately, mitotic catastrophe and cell death.
Caption: BUB1 signaling pathway and the mechanism of its inhibition.
Experimental Workflows
The evaluation of these inhibitors typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.
Caption: A typical experimental workflow for evaluating BUB1 kinase inhibitors.
Detailed Experimental Protocols
In Vitro BUB1 Kinase Assay
This assay is designed to measure the direct inhibitory effect of the compounds on the enzymatic activity of BUB1.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against recombinant BUB1 kinase.
-
Methodology: A common method involves an in vitro kinase assay using purified recombinant GFP-Bub1 and histone H2A as a substrate. The reaction is initiated by the addition of ATP. The level of H2A phosphorylation at threonine 120 (H2A-pT120) is then quantified, typically by immunoblotting, using an antibody specific for H2A-pT120. The assay is performed with increasing concentrations of the inhibitor to generate a dose-response curve from which the IC50 value can be calculated.[3][4][5]
-
Key Reagents: Recombinant BUB1 kinase, Histone H2A, ATP, kinase assay buffer, test compounds (this compound, 2OH-BNPP1), anti-H2A-pT120 antibody.
Cellular Phospho-H2A (Thr120) Assay
This cell-based assay assesses the ability of the inhibitors to engage and inhibit BUB1 within a cellular environment.
-
Objective: To measure the inhibition of BUB1-mediated H2A phosphorylation in cells.
-
Methodology: Cancer cell lines (e.g., HeLa) are treated with a mitotic arresting agent like nocodazole to enrich the population of cells in mitosis, where BUB1 is active. The cells are then incubated with various concentrations of the BUB1 inhibitor. Following treatment, cell lysates are prepared, and the levels of H2A-pT120 are determined by Western blotting or other quantitative methods like immunofluorescence.[1][6]
-
Key Reagents: HeLa cells, nocodazole, test compounds, cell lysis buffer, antibodies against H2A-pT120 and a loading control (e.g., total H2A or actin).
Head-to-Head Performance Analysis
A key study directly compared the efficacy of 2OH-BNPP1 with BAY-320, a close analog of this compound. While both compounds demonstrated inhibitory activity against BUB1 in in vitro kinase assays with similar IC50 values, their performance in cell-based assays diverged significantly.[3]
BAY-320 effectively inhibited the phosphorylation of H2A in cells, confirming its cellular permeability and target engagement. In contrast, 2OH-BNPP1 failed to consistently inhibit H2A phosphorylation in the same cellular assays, even at concentrations where BAY-320 showed strong inhibition.[3] This suggests that 2OH-BNPP1 may have poor cell permeability or be subject to efflux pumps, limiting its intracellular concentration and, consequently, its efficacy. Furthermore, some studies have indicated that 2OH-BNPP1 is not highly selective and can inhibit other kinases, which could lead to off-target effects.[3]
This compound, on the other hand, has been shown to be a highly potent and selective BUB1 inhibitor with excellent cellular activity.[1][2] It effectively abrogates H2A phosphorylation in cells at low nanomolar concentrations and exhibits a long target residence time, which is a desirable property for a therapeutic agent.[2] Moreover, extensive preclinical studies have demonstrated the synergistic anti-tumor effects of this compound when combined with taxanes in various cancer models.[1]
Conclusion
Based on the available experimental data, this compound emerges as a superior BUB1 kinase inhibitor compared to 2OH-BNPP1 for research and potential therapeutic development. Its high potency, selectivity, and demonstrated cellular and in vivo efficacy, particularly in combination therapies, make it a valuable tool for dissecting the role of BUB1 in mitosis and a promising candidate for further clinical investigation. While 2OH-BNPP1 can inhibit BUB1 in a test tube, its lack of consistent cellular activity raises significant concerns about its utility as a reliable chemical probe for studying BUB1 function in a biological context. For researchers in the field, the choice of inhibitor is critical, and the evidence strongly favors this compound for robust and translatable results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
Synergistic Potential of BAY-1816032 with Novel Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic potential of BAY-1816032, a potent and selective BUB1 kinase inhibitor, when used in combination with other novel therapeutics. By inhibiting the catalytic activity of the mitotic checkpoint protein BUB1, this compound has been shown to sensitize cancer cells to various treatment modalities, offering a promising avenue for combination therapies.[1][2] This document summarizes key experimental findings, presents comparative data in a structured format, details experimental protocols, and visualizes the underlying mechanisms and workflows.
Mechanism of Action: BUB1 Inhibition
This compound is a bioavailable inhibitor of the budding uninhibited by benzimidazoles 1 (BUB1) kinase, a crucial protein involved in centromere cohesion and the correction of attachment errors during mitosis.[2] With an IC50 of 6.1 nM for the recombinant catalytic domain of human BUB1, this inhibitor demonstrates high potency.[2] Its mechanism involves abrogating the phosphorylation of histone H2A at Thr-120, a key substrate of BUB1.[3][4] This inhibition leads to chromosome mis-segregation and mitotic delay, particularly when combined with low concentrations of taxanes like paclitaxel.[1][3][4]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Signaling pathway of BUB1 kinase and its inhibition by this compound.
Quantitative Data Summary: In Vitro and In Vivo Synergy
This compound has demonstrated synergistic or additive antiproliferative effects when combined with taxanes (paclitaxel, docetaxel), ATR inhibitors, and PARP inhibitors in various cancer cell lines and xenograft models.[1][5] In contrast, its combination with cisplatin has been reported to be antagonistic.[1]
Table 1: In Vitro Synergistic Effects of this compound Combinations
| Cancer Type | Cell Line | Combination Agent | Observed Effect | Minimal Combination Index (CI) |
| Cervical Cancer | HeLa | Paclitaxel | Synergy | < 0.3 |
| Triple-Negative Breast Cancer | SUM-149, MDA-MB-436 | Paclitaxel, Docetaxel | Synergy/Additivity | ~0.3 |
| Non-Small Cell Lung Cancer | NCI-H1299 | Paclitaxel, Docetaxel | Synergy/Additivity | Not Specified |
| Glioblastoma | H4 | Paclitaxel, Docetaxel | Synergy/Additivity | Not Specified |
| Prostate Cancer | 22RV1 | Paclitaxel, Docetaxel | Synergy/Additivity | Not Specified |
| Various | Multiple Cell Lines | ATR Inhibitors | Synergy/Additivity | Not Specified |
| Various | Multiple Cell Lines | PARP Inhibitors | Synergy/Additivity | Not Specified |
A combination index (CI) of < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Synergistic Effects of this compound Combinations
| Cancer Type | Xenograft Model | Combination Agent | Key Finding |
| Triple-Negative Breast Cancer | Not Specified | Paclitaxel | Strong and statistically significant reduction in tumor size compared to monotherapy.[1][5] |
| Triple-Negative Breast Cancer | Not Specified | Olaparib (PARP Inhibitor) | Strong and statistically significant reduction in tumor size compared to monotherapy.[1][5] |
Experimental Protocols
The following are generalized protocols based on published studies investigating the synergistic effects of this compound.
In Vitro Proliferation and Synergy Assays
-
Cell Culture: Cancer cell lines (e.g., HeLa, SUM-149, MDA-MB-436, NCI-H1299, 22RV1, H4) are cultured in appropriate media and conditions.[2]
-
Plating: Cells are seeded into 384-well plates at a density of 600-800 cells per well and allowed to attach for 24 hours.[2]
-
Drug Treatment: Cells are treated with this compound and the combination agent (e.g., paclitaxel, docetaxel) as single agents or in a fixed-ratio combination matrix.
-
Incubation: Treated cells are incubated for a period of 72 hours.
-
Viability Assessment: Cell viability is determined using a suitable assay, such as CellTiter-Glo®.
-
Data Analysis: IC50 values are calculated for single agents, and the combination index (CI) is determined using the Chou-Talalay method to assess synergy, additivity, or antagonism.
In Vivo Xenograft Studies
-
Animal Models: Female immunodeficient mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., triple-negative breast cancer lines) are implanted subcutaneously.
-
Treatment Initiation: Once tumors reach a predetermined size, animals are randomized into treatment groups: vehicle control, this compound alone, combination agent alone, and the combination of this compound and the other therapeutic.
-
Dosing Regimen: this compound is typically administered orally, while the combination agent (e.g., paclitaxel, olaparib) is administered as per standard protocols (e.g., intravenously for paclitaxel).
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, and the anti-tumor efficacy of the combination is compared to the single-agent and control groups.
Below is a diagram illustrating a typical experimental workflow for assessing in vivo synergy.
Caption: A generalized workflow for in vivo assessment of therapeutic synergy.
Conclusion
The preclinical data strongly support the clinical investigation of this compound in combination with taxanes and PARP inhibitors.[1][5] The synergistic or additive effects observed in both in vitro and in vivo models suggest that targeting BUB1 kinase could enhance the efficacy of these established anti-cancer agents and potentially overcome resistance mechanisms. Further clinical evaluation is warranted to translate these promising preclinical findings into improved patient outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Tolerability Profile of the BUB1 Kinase Inhibitor BAY-1816032 and Other Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo tolerability of BAY-1816032, a first-in-class inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase, against other established and investigational inhibitors used in cancer therapy. The objective is to present a clear, data-driven comparison to aid in the preclinical assessment and clinical development of novel anti-cancer agents.
Introduction
This compound is a potent and selective, orally bioavailable inhibitor of the serine/threonine kinase BUB1, a key component of the spindle assembly checkpoint (SAC).[1][2][3] BUB1's role in ensuring proper chromosome segregation during mitosis makes it an attractive target in oncology.[4][5][6] Preclinical studies have demonstrated that this compound shows excellent in vivo tolerability, particularly when used in combination with other agents such as taxanes and PARP inhibitors.[1][2][3] This guide benchmarks the tolerability of this compound against a mitotic inhibitor (paclitaxel), a PARP inhibitor (olaparib), and an ATR inhibitor (AZD6738), providing available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Data Presentation: Comparative In Vivo Tolerability
The following tables summarize the available quantitative data on the in vivo tolerability of this compound and comparator inhibitors from preclinical studies. It is important to note that direct comparison of Maximum Tolerated Doses (MTDs) can be influenced by various factors including the animal model, strain, dosing schedule, and vehicle used.
Table 1: In Vivo Tolerability of this compound
| Compound | Animal Model | Dosing Schedule | Observed Tolerability | Reference |
| This compound | Rat (Wistar) | 25, 50, 100 mg/kg/day (oral, once daily for 2 weeks) | Well-tolerated | [7] |
| This compound | Dog (Beagle) | 10, 40 mg/kg/day (oral, once daily for 2 weeks) | Well-tolerated | [7] |
| This compound + Paclitaxel | Mouse (Nude) | Not specified | Excellent tolerability | [1][2][3] |
| This compound + Olaparib | Mouse (Nude) | Not specified | Excellent tolerability | [1][2][3] |
Table 2: In Vivo Tolerability of Comparator Inhibitors
| Inhibitor Class | Compound | Animal Model | Maximum Tolerated Dose (MTD) / Tolerability | Reference |
| Mitotic Inhibitor | Paclitaxel | Mouse (Nude) | 20 mg/kg (IV, weekly) | [8] |
| Paclitaxel | Mouse (Nude) | 24 mg/kg/day (IV, for 5 days) showed similar or lower toxicity (body weight loss) than cisplatin | [9][10] | |
| PARP Inhibitor | Olaparib | Mouse (BRCA1-deficient) | 25, 50, 100 mg/kg (in diet) showed significant delay in tumor development with good tolerability | [11] |
| Olaparib | Mouse (Nude, ovarian cancer xenograft) | 75 mg/kg (oral, twice daily) was initially used, then reduced to 67 mg/kg due to body weight loss | [12] | |
| ATR Inhibitor | AZD6738 | Mouse (Nude, gastric cancer xenograft) | 50 mg/kg (oral, daily for 20 days) showed no significant body weight changes | [13] |
| AZD6738 + Belotecan | Mouse (Nude, ovarian cancer xenograft) | 30 or 40 mg/kg (oral, daily) in combination with belotecan resulted in a weight loss of about 2.5 g per mouse | [14] |
Experimental Protocols
General Protocol for a Mouse Xenograft Tolerability Study
This protocol outlines a general procedure for assessing the in vivo tolerability of a test compound in a mouse xenograft model. Specific details may vary based on the compound, tumor model, and study objectives.
1. Animal Model and Husbandry:
-
Species/Strain: Athymic nude mice (e.g., BALB/c nude or NSG) are commonly used for xenograft studies to prevent rejection of human tumor cells.
-
Age and Weight: Mice are typically 6-8 weeks old and weigh 18-22 grams at the start of the study.
-
Housing: Animals are housed in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and a 12-hour light/dark cycle. They have ad libitum access to sterile food and water.
-
Acclimatization: Mice are acclimated to the facility for at least one week before the start of the experiment.
2. Tumor Cell Implantation:
-
Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer) are cultured in appropriate media under sterile conditions.
-
Cell Preparation: On the day of implantation, cells are harvested, washed, and resuspended in a sterile, serum-free medium or phosphate-buffered saline (PBS), often mixed with an extracellular matrix like Matrigel® to improve tumor take rate.
-
Implantation: A specific number of cells (e.g., 5 x 10^6) in a defined volume (e.g., 100 µL) is injected subcutaneously into the flank of each mouse.
3. Drug Formulation and Administration:
-
Formulation: The test compound (e.g., this compound) and comparator drugs are formulated in an appropriate vehicle (e.g., a solution of 0.5% methylcellulose in water for oral administration, or a specific solvent system for intravenous injection). The vehicle alone is used for the control group.
-
Dosing: The dose levels, route of administration (e.g., oral gavage, intravenous, intraperitoneal), and dosing schedule (e.g., once daily, twice daily, weekly) are determined based on prior pharmacokinetic and in vitro efficacy data.
4. Monitoring and Data Collection:
-
Tolerability Assessment:
-
Body Weight: Mice are weighed at least twice a week. A body weight loss of more than 15-20% is often a criterion for euthanasia.
-
Clinical Observations: Animals are observed daily for any signs of toxicity, such as changes in posture, activity, grooming, and feeding/drinking habits.
-
Tumor Growth: Tumor dimensions (length and width) are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
-
Efficacy Assessment: The anti-tumor efficacy is determined by comparing the tumor growth in treated groups to the control group.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a specific treatment duration. At the end of the study, animals are euthanized, and tumors and major organs may be collected for further analysis (e.g., histopathology, biomarker analysis).
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound and the comparator inhibitors.
Caption: BUB1 Signaling Pathway and Inhibition by this compound.
Caption: Mechanism of Action of Paclitaxel.
Caption: Mechanism of Action of PARP Inhibitors (Olaparib).
Caption: Mechanism of Action of ATR Inhibitors (AZD6738).
Experimental Workflow
Caption: General Experimental Workflow for In Vivo Tolerability Studies.
Conclusion
This compound demonstrates a favorable in vivo tolerability profile in preclinical models, both as a single agent and in combination with other anticancer drugs.[1][2][3][7] When compared to established agents like paclitaxel, which can have notable toxicities, and other targeted agents such as olaparib and ATR inhibitors, this compound's tolerability is a promising characteristic for its further clinical development. The data presented in this guide, along with the detailed experimental protocols and pathway diagrams, provide a valuable resource for researchers in the field of oncology drug development. Further head-to-head studies under standardized conditions would be beneficial for a more direct comparison of the in vivo tolerability of these and other emerging cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BUB1 promotes proliferation of liver cancer cells by activating SMAD2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WikiGenes - BUB1 - BUB1 mitotic checkpoint serine/threonine... [wikigenes.org]
- 7. bayer.com [bayer.com]
- 8. A Novel Paclitaxel Conjugate with Higher Efficiency and Lower Toxicity: A New Drug Candidate for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti‐tumor Efficacy of Paclitaxel against Human Lung Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synergism of AZD6738, an ATR Inhibitor, in Combination with Belotecan, a Camptothecin Analogue, in Chemotherapy-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling BAY-1816032
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of BAY-1816032, a potent and selective BUB1 kinase inhibitor. The procedures outlined are designed to ensure the safety of laboratory personnel and to maintain the integrity of the compound. As with any potent chemical, all handling should be conducted by trained personnel within a designated controlled area.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, a comprehensive suite of personal protective equipment is mandatory at all times. This compound should be handled with caution to avoid ingestion, inhalation, and contact with skin, eyes, or clothing.[1] The following table summarizes the required PPE for various handling scenarios.
| Situation | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | - Full-face respirator with P100 (or N100) particulate filter- Chemical-resistant disposable coveralls- Double-gloving (nitrile or neoprene)- Chemical splash goggles- Disposable shoe covers |
| Handling Solubilized Compound | - Chemical fume hood- Standard laboratory coat- Nitrile or neoprene gloves- Safety glasses with side shields |
| General Laboratory Operations | - Laboratory coat- Safety glasses- Nitrile gloves |
Engineering Controls and Safe Handling Practices
Proper engineering controls are the primary line of defense in minimizing exposure.
| Control/Practice | Specification |
| Ventilation | All handling of the solid form of this compound must be performed in a certified chemical fume hood or a powder containment hood. |
| Weighing | Use an analytical balance within a ventilated enclosure. |
| Solution Preparation | Prepare solutions within a chemical fume hood. Add solvent slowly to the solid to prevent aerosolization. |
| Housekeeping | Maintain a clean and organized workspace. Decontaminate surfaces after each use. |
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |
| Minor Spill | Absorb with inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Decontaminate the area. |
| Major Spill | Evacuate the area and prevent entry. Contact the institutional safety office for emergency response. |
Operational Workflow for Handling this compound
The following diagram outlines the standard operational workflow from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
Preparation of Stock Solutions
This compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF).[1]
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of solid this compound to room temperature.
-
In a chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex briefly to fully dissolve the compound.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C.
-
Disposal Plan
All waste materials contaminated with this compound, including empty vials, contaminated PPE, and unused solutions, must be disposed of as hazardous chemical waste.
-
Solid Waste : Collect all contaminated solid materials (e.g., pipette tips, tubes, gloves, bench paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all unused solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Consult your institution's environmental health and safety department for specific guidelines on hazardous waste disposal.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
